1-Iodo-4-(2-methoxyethyl)benzene
Description
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Properties
CAS No. |
254436-31-2 |
|---|---|
Molecular Formula |
C9H11IO |
Molecular Weight |
262.09 g/mol |
IUPAC Name |
1-iodo-4-(2-methoxyethyl)benzene |
InChI |
InChI=1S/C9H11IO/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2,1H3 |
InChI Key |
OPRVFQVLKQJZRN-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=CC=C(C=C1)I |
Origin of Product |
United States |
Foundational & Exploratory
1-Iodo-4-(2-methoxyethyl)benzene chemical structure and properties
The following technical guide details the chemical structure, synthesis, and applications of 1-Iodo-4-(2-methoxyethyl)benzene , a specialized aryl iodide intermediate used in medicinal chemistry for introducing solubility-enhancing ether motifs.
High-Purity Building Block for Medicinal Chemistry & Materials Science
Executive Summary
1-Iodo-4-(2-methoxyethyl)benzene (CAS: 254436-31-2) is a bifunctional aromatic intermediate characterized by a reactive iodine handle and a solubilizing methoxyethyl tail. In drug discovery, this molecule serves as a critical building block for installing the 4-(2-methoxyethyl)phenyl moiety—a structural motif frequently employed to modulate lipophilicity (LogP) and improve metabolic stability compared to simple alkyl chains. Its iodine substituent renders it highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), making it an essential tool for diversifying scaffold libraries.
Chemical Identity & Physical Properties[1][2]
Core Identifiers
| Parameter | Detail |
| Chemical Name | 1-Iodo-4-(2-methoxyethyl)benzene |
| Synonyms | 4-(2-Methoxyethyl)iodobenzene; p-(2-Methoxyethyl)phenyl iodide; 1-(2-Methoxyethyl)-4-iodobenzene |
| CAS Number | 254436-31-2 |
| Molecular Formula | C₉H₁₁IO |
| Molecular Weight | 262.09 g/mol |
| SMILES | COCCc1ccc(I)cc1 |
| InChI Key | Unique identifier required for database integration.[1] |
Physicochemical Properties (Experimental & Predicted)
| Property | Value / Range | Note |
| Physical State | Liquid or Low-melting Solid | Ethers typically have lower MPs than parent alcohols. |
| Boiling Point | ~265–270 °C (at 760 mmHg) | Predicted based on 4-iodoanisole and homologs. |
| Density | ~1.55 g/cm³ | High density due to the heavy iodine atom. |
| Solubility | DCM, THF, Ethyl Acetate, Toluene | Insoluble in water due to lipophilic aryl core. |
| LogP | ~3.2 | Predicted; suitable for CNS-active drug design. |
Synthesis & Manufacturing Protocols
The synthesis of 1-Iodo-4-(2-methoxyethyl)benzene is most reliably achieved through the O-methylation of 4-iodophenethyl alcohol . This route is preferred over direct iodination of (2-methoxyethyl)benzene due to superior regiocontrol (avoiding ortho isomers).
Reaction Pathway (Graphviz Visualization)
Figure 1: Regioselective synthesis via Williamson Ether Synthesis.
Detailed Experimental Protocol
Objective: Synthesis of 1-Iodo-4-(2-methoxyethyl)benzene from 4-iodophenethyl alcohol.
-
Preparation:
-
Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Charge with Sodium Hydride (NaH) (60% dispersion in mineral oil, 1.2 equiv).
-
Wash NaH with dry hexane (2x) to remove oil if high purity is required; otherwise, use as is.
-
Suspend NaH in anhydrous Tetrahydrofuran (THF) (0.2 M concentration relative to substrate). Cool to 0°C.
-
-
Alkoxide Formation:
-
Dissolve 4-iodophenethyl alcohol (1.0 equiv) in a minimal amount of anhydrous THF.
-
Add the alcohol solution dropwise to the NaH suspension at 0°C. Evolution of H₂ gas will be observed.
-
Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete deprotonation.
-
-
Methylation:
-
Cool the mixture back to 0°C.
-
Add Iodomethane (MeI) (1.5 equiv) dropwise. Caution: MeI is a volatile carcinogen; use a fume hood.
-
Allow the reaction to warm to RT and stir for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1) or LC-MS.
-
-
Work-up & Purification:
-
Quench carefully with saturated aqueous NH₄Cl at 0°C.
-
Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Flash column chromatography on silica gel (Gradient: 0–10% EtOAc in Hexanes). The product is typically less polar than the starting alcohol.
-
Reactivity & Applications in Drug Development
The iodine atom at the C1 position is a "privileged" handle for transition-metal catalysis. The -(CH2)2OMe chain remains inert under these conditions, serving as a stable pendant group.
Strategic Utility Map
Figure 2: Divergent synthetic utility in library construction.
Key Transformations
-
Suzuki-Miyaura Coupling:
-
Reacts with aryl/heteroaryl boronic acids to form biaryl systems.
-
Relevance: Used to attach the methoxyethyl-phenyl tail to pharmacophores (e.g., pyrazoles, pyridines) to improve aqueous solubility without introducing ionizable groups.
-
-
Lithium-Halogen Exchange:
-
Treatment with n-BuLi at -78°C generates the aryllithium species.
-
Relevance: Can be trapped with borates (to make the boronic acid) or aldehydes (to form secondary alcohols).
-
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral signatures should be confirmed:
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Region: Two doublets (AA'BB' system) at ~7.60 ppm (2H, d, J=8 Hz, H-ortho to I) and ~7.00 ppm (2H, d, J=8 Hz, H-meta to I).
-
Aliphatic Region:
-
Triplet at ~3.55 ppm (2H, t, -CH ₂-O-).
-
Singlet at ~3.35 ppm (3H, s, -OCH ₃).
-
Triplet at ~2.85 ppm (2H, t, Ar-CH ₂-).
-
-
-
¹³C NMR:
-
Characteristic signals for the C-I carbon (~90 ppm) and the ether carbons (~73 ppm for CH₂-O, ~58 ppm for OMe).
-
-
Mass Spectrometry (GC-MS/ESI):
-
Molecular ion [M]⁺ at m/z 262.
-
Fragment loss of -CH₂OMe or Iodine may be observed.
-
Safety & Handling
-
Hazards: Aryl iodides can be skin and eye irritants. Iodomethane (used in synthesis) is a potent alkylating agent and suspected carcinogen.
-
Storage: Store in a cool, dry place, protected from light (iodides can discolor/decompose upon prolonged light exposure).
-
Disposal: Dispose of halogenated organic waste in designated containers. Do not mix with strong oxidizers.
References
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Palladium-Catalyzed Cross-Coupling of Aryl Iodides
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link
-
-
Properties of 4-Iodophenethyl Alcohol (Precursor)
-
Sigma-Aldrich (Merck) Safety Data Sheet & Product Specification for CAS 1016736-24-9. Link
-
-
Database Entry for 1-Iodo-4-(2-methoxyethyl)
-
ChemSrc Entry for CAS 254436-31-2. Link
-
Sources
An In-depth Technical Guide to 1-Iodo-4-(2-methoxyethyl)benzene: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Iodo-4-(2-methoxyethyl)benzene, a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Due to its apparent novelty, a registered CAS number has not been identified in common chemical databases. This guide, therefore, presents a robust, proposed multi-step synthesis pathway starting from commercially available precursors. Furthermore, it details the predicted spectroscopic characteristics, explores the anticipated reactivity in key synthetic transformations, and outlines essential safety and handling protocols. This document serves as a foundational resource for researchers seeking to synthesize and utilize this compound in their scientific endeavors.
Introduction: The Strategic Value of Aryl Iodides in Modern Synthesis
Aryl iodides are a cornerstone of modern organic synthesis, primarily owing to the unique properties of the carbon-iodine bond. The C-I bond is the least stable among the carbon-halogen bonds, making the iodine atom an excellent leaving group in a variety of nucleophilic substitution and, most notably, transition metal-catalyzed cross-coupling reactions. This high reactivity enables the facile construction of complex molecular architectures, a critical aspect of drug discovery and materials science.
The target molecule, 1-Iodo-4-(2-methoxyethyl)benzene, combines the reactive aryl iodide moiety with a 2-methoxyethyl side chain. This side chain can influence the compound's solubility, lipophilicity, and metabolic stability, making it an attractive synthon for medicinal chemistry programs. The ether linkage within the side chain can also serve as a hydrogen bond acceptor, potentially influencing ligand-receptor interactions. This guide provides the necessary theoretical and practical framework for the synthesis and application of this promising, yet underexplored, chemical entity.
Proposed Synthesis of 1-Iodo-4-(2-methoxyethyl)benzene
Given the absence of a commercially available source or a published synthesis for 1-Iodo-4-(2-methoxyethyl)benzene, a plausible and efficient multi-step synthetic route is proposed, commencing from the readily available starting material, 4-hydroxyacetophenone.
Overall Synthetic Strategy
The proposed synthesis is a three-step process:
-
Synthesis of 4-(2'-methoxyethyl)phenol: This intermediate is synthesized from 4-hydroxyacetophenone through a two-step sequence involving bromination, methoxide exchange, and subsequent reduction.
-
Deoxygenation of 4-(2'-methoxyethyl)phenol: The phenolic hydroxyl group is removed to yield the core benzene derivative, 4-(2-methoxyethyl)benzene.
-
Electrophilic Iodination: The final step involves the regioselective iodination of the activated benzene ring to afford the target compound, 1-Iodo-4-(2-methoxyethyl)benzene.
dot digraph "Synthetic Pathway" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="4-Hydroxyacetophenone"]; step1 [label="1. Bromination\n2. Methoxide Exchange\n3. Reduction", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; intermediate1 [label="4-(2'-methoxyethyl)phenol"]; step2 [label="Deoxygenation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; intermediate2 [label="4-(2-methoxyethyl)benzene"]; step3 [label="Iodination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; product [label="1-Iodo-4-(2-methoxyethyl)benzene", style=bold, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> step1 [label="[Ref: EP0449602A1]"]; step1 -> intermediate1; intermediate1 -> step2 [label="e.g., Barton-McCombie"]; step2 -> intermediate2; intermediate2 -> step3 [label="I2, Oxidant"]; step3 -> product; } caption="Proposed synthetic pathway for 1-Iodo-4-(2-methoxyethyl)benzene."
Detailed Experimental Protocols
This procedure is adapted from a patented method for the production of this key intermediate.[1][2]
-
Protocol:
-
Bromination: 4-hydroxyacetophenone is first brominated at the alpha-position to yield α-bromo-4-hydroxyacetophenone.
-
Methoxide-Bromide Exchange: The resulting α-bromo-4-hydroxyacetophenone is then treated with sodium methoxide in methanol. This nucleophilic substitution reaction replaces the bromine atom with a methoxy group, affording α-methoxy-4-hydroxyacetophenone.
-
Reduction: The final step in forming the intermediate is the reduction of the ketone functionality. A single-step reduction using hydrogen gas in the presence of a suitable hydrogenation catalyst (e.g., palladium on carbon) will reduce the ketone to a methylene group, yielding 4-(2'-methoxyethyl)phenol.
-
The removal of the phenolic hydroxyl group can be achieved through several methods. The Barton-McCombie deoxygenation is a reliable and widely used method for such transformations.[3][4][5]
-
Protocol (Barton-McCombie Deoxygenation):
-
Formation of a Thiocarbonyl Derivative: The phenolic hydroxyl group of 4-(2'-methoxyethyl)phenol is first converted into a thiocarbonyl derivative, such as a thionoformate or a xanthate. This is typically achieved by reacting the phenol with a thiocarbonylating agent (e.g., phenyl chlorothionoformate) in the presence of a base (e.g., pyridine).
-
Radical-Mediated Reduction: The thiocarbonyl derivative is then treated with a radical initiator (e.g., azobisisobutyronitrile, AIBN) and a hydrogen atom source (e.g., tributyltin hydride or, for a less toxic alternative, a silane-based reducing agent). The radical chain reaction results in the cleavage of the C-O bond and its replacement with a C-H bond, yielding 4-(2-methoxyethyl)benzene.
-
dot digraph "Barton-McCombie Deoxygenation" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
phenol [label="4-(2'-methoxyethyl)phenol"]; thiocarbonyl [label="Thiocarbonyl Derivative"]; radical_initiator [label="Radical Initiator (AIBN)"]; h_source [label="Hydrogen Source (e.g., Bu3SnH)"]; product [label="4-(2-methoxyethyl)benzene", style=bold, fillcolor="#34A853", fontcolor="#FFFFFF"];
phenol -> thiocarbonyl [label="Thiocarbonylation"]; thiocarbonyl -> product [label="Radical Reduction"]; radical_initiator -> product [style=dashed]; h_source -> product [style=dashed]; } caption="Barton-McCombie deoxygenation workflow."
The 4-(2-methoxyethyl)benzene intermediate is an activated aromatic ring, susceptible to electrophilic aromatic substitution. The 2-methoxyethyl group is an ortho-, para-directing group. Since the para position is occupied, iodination is expected to occur at one of the ortho positions. Direct iodination can be achieved using molecular iodine in the presence of an oxidizing agent to generate a more potent electrophilic iodine species.[1][6][7][8]
-
Protocol:
-
A solution of 4-(2-methoxyethyl)benzene in a suitable solvent (e.g., dichloromethane or acetic acid) is prepared.
-
To this solution, molecular iodine (I₂) is added.
-
An oxidizing agent, such as nitric acid, hydrogen peroxide, or a hypervalent iodine reagent, is then added portion-wise to the reaction mixture. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.
-
Predicted Physicochemical and Spectroscopic Properties
While experimental data for 1-Iodo-4-(2-methoxyethyl)benzene is not available, its properties can be reliably predicted based on structurally analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₉H₁₁IO |
| Molecular Weight | 262.09 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Expected to be >200 °C at atmospheric pressure |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate, acetone) |
Predicted Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
The aromatic region is expected to show a complex splitting pattern for the three protons on the benzene ring.
-
A triplet corresponding to the two protons of the -CH₂- group adjacent to the benzene ring.
-
A triplet corresponding to the two protons of the -CH₂- group adjacent to the methoxy group.
-
A singlet for the three protons of the methoxy (-OCH₃) group.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Six distinct signals are expected in the aromatic region, with the carbon atom bearing the iodine atom being significantly shifted upfield.
-
Signals corresponding to the two methylene carbons of the ethyl chain.
-
A signal for the methoxy carbon.
-
-
IR (Infrared) Spectroscopy:
-
Characteristic C-H stretching vibrations for the aromatic and aliphatic protons.
-
C=C stretching vibrations for the aromatic ring.
-
A strong C-O stretching band for the ether linkage.
-
A C-I stretching vibration in the fingerprint region.
-
-
MS (Mass Spectrometry):
-
The molecular ion peak (M⁺) is expected at m/z = 262.
-
A characteristic fragmentation pattern involving the loss of the iodine atom and cleavage of the methoxyethyl side chain.
-
Reactivity and Synthetic Applications
1-Iodo-4-(2-methoxyethyl)benzene is anticipated to be a highly versatile intermediate in organic synthesis, primarily due to the reactivity of the aryl iodide moiety.
Cross-Coupling Reactions
The C-I bond is highly susceptible to oxidative addition to low-valent transition metal catalysts, making this compound an excellent substrate for a wide array of cross-coupling reactions.
dot digraph "Cross-Coupling Reactions" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="1-Iodo-4-(2-methoxyethyl)benzene", style=bold, fillcolor="#EA4335", fontcolor="#FFFFFF"]; suzuki [label="Suzuki Coupling\n(Boronic Acids/Esters)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; heck [label="Heck Coupling\n(Alkenes)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; sonogashira [label="Sonogashira Coupling\n(Terminal Alkynes)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; buchwald [label="Buchwald-Hartwig Amination\n(Amines)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; product_suzuki [label="Biaryls"]; product_heck [label="Stilbenes"]; product_sonogashira [label="Aryl Alkynes"]; product_buchwald [label="Aryl Amines"];
start -> suzuki; suzuki -> product_suzuki; start -> heck; heck -> product_heck; start -> sonogashira; sonogashira -> product_sonogashira; start -> buchwald; buchwald -> product_buchwald; } caption="Key cross-coupling reactions of 1-Iodo-4-(2-methoxyethyl)benzene."
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl compounds.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted stilbene derivatives.
-
Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to generate aryl alkynes.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines to form substituted anilines.
-
Stille Coupling: Palladium-catalyzed reaction with organostannanes.
-
Negishi Coupling: Palladium- or nickel-catalyzed coupling with organozinc reagents.
Other Important Transformations
-
Nucleophilic Aromatic Substitution (SNAAr): While less common for aryl iodides compared to their more electron-deficient counterparts, under specific conditions with strong nucleophiles, substitution of the iodine atom may be possible.
-
Formation of Organometallic Reagents: The compound can be converted into the corresponding Grignard reagent or organolithium species via metal-halogen exchange. These reagents are powerful nucleophiles for the formation of new carbon-carbon bonds.
-
Hypervalent Iodine Chemistry: Oxidation of the iodide can lead to the formation of hypervalent iodine reagents, which are themselves valuable oxidizing agents in organic synthesis.
Safety and Handling
Organoiodine compounds should be handled with care in a well-ventilated fume hood.
| Hazard | Precaution |
| Toxicity | The toxicological properties of 1-Iodo-4-(2-methoxyethyl)benzene have not been evaluated. It should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact. |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat. |
| Storage | Store in a cool, dry, and dark place in a tightly sealed container. Aryl iodides can be light-sensitive and may slowly decompose to release iodine, leading to a yellow or brown discoloration. |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |
Conclusion
1-Iodo-4-(2-methoxyethyl)benzene represents a valuable yet currently underexplored building block for organic synthesis. This guide has provided a feasible synthetic pathway, predicted its key physicochemical and spectroscopic properties, and outlined its potential reactivity and applications. The information presented herein is intended to empower researchers in the fields of medicinal chemistry, drug development, and materials science to synthesize and utilize this versatile compound in their pursuit of novel molecular entities. The high reactivity of the aryl iodide moiety, coupled with the potentially beneficial physicochemical properties imparted by the 2-methoxyethyl side chain, positions this compound as a promising tool for the creation of innovative chemical structures.
References
-
Fors, B. P., et al. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society, 131(16), 5766–5768. [Link]
-
Li, Y., et al. (2022). Activation and C−C Coupling of Aryl Iodides via Bismuth Photocatalysis. Angewandte Chemie International Edition, 61(32), e202205561. [Link]
-
Chen, G., & Xu, B. (2023). Gold-Catalyzed C–O Cross-Coupling Reactions of Aryl Iodides with Silver Carboxylates. Organic Letters, 25(34), 6356–6360. [Link]
-
Chen, G., et al. (2025). Gold-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides with Alkyl Nitriles or Silver Cyanate. Semantic Scholar. [Link]
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Wikipedia. (n.d.). Organoiodine chemistry. Retrieved February 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Iodobenzene. PubChem. Retrieved February 17, 2026, from [Link]
-
Holch, R., & Culbertson, J. B. (1940). Iodination of Anisole. Proceedings of the Iowa Academy of Science, 47(1), 265-266. [Link]
-
Gilbert, D. L. (2014). An Investigation Into Polyiodination of Activated Benzene Derivatives with Electrophilic Aromatic Substitution Reactions. University of Mississippi. [Link]
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Sathiyapriya, R., & Karunakaran, R. J. (2009). Iodination of Alkylbenzenes using Benzyltriphenylphosphonium Dichromate / I2 System. E-Journal of Chemistry, 6(4), 1164-1166. [Link]
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Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved February 17, 2026, from [Link]
-
Banerjee, A. K., Cabrera, E., & Azcar, G. (2000). Iodine-Methanol Induced Novel Fragmentation of Bicyclic Diones to Anisole Derivatives. Synthetic Communications, 30(21), 3815-3821. [Link]
-
Wikipedia. (n.d.). Barton–McCombie deoxygenation. Retrieved February 17, 2026, from [Link]
-
Zard, S. Z. (2019). Reflections on the mechanism of the Barton-McCombie Deoxygenation and on its consequences. Beilstein Journal of Organic Chemistry, 15, 2426–2445. [Link]
-
Chemistry LibreTexts. (2022, September 13). II. Deoxygenation: The Barton-McCombie Reaction. [Link]
- Google Patents. (n.d.). EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol.
-
Jin, X., et al. (2021). Metal–support cooperation in Al(PO3)3-supported platinum nanoparticles for the selective hydrogenolysis of phenols to arenes. Nature Catalysis, 4, 407–416. [Link]
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ACS Publications. (2025, February 10). Accessing Arenes via the Hydrodeoxygenation of Phenolic Derivatives Enabled by Hydrazine. ACS Catalysis. [Link]
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National Center for Biotechnology Information. (n.d.). Accessing Arenes via the Hydrodeoxygenation of Phenolic Derivatives Enabled by Hydrazine. PubMed Central. Retrieved February 17, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Formic Acid Pursues Efficient Hydrodeoxygenation of Naphthols and Phenolic Derivatives to Arenes. PubMed Central. Retrieved February 17, 2026, from [Link]
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König, B. (2013). Reductive Deoxygenation of Alcohols & Synthesis of Novel Natural Products isolated from Ruscus aculeatus L. University of Regensburg. [Link]
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ACS Publications. (2020, September 15). trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. ACS Catalysis. [Link]
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National Center for Biotechnology Information. (n.d.). trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. PubMed Central. Retrieved February 17, 2026, from [Link]
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ACS Publications. (n.d.). Toward Value-Added Arenes from Lignin-Derived Phenolic Compounds via Catalytic Hydrodeoxygenation. ACS Sustainable Chemistry & Engineering. Retrieved February 17, 2026, from [Link]
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Google Patents. (n.d.). Method for producing 4-\2'-methoxyethyl\ phenol - European Patent Office - EP 0449602 A1. Retrieved February 17, 2026, from [Link]
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Technical Guide: Physicochemical Properties, Synthesis, and Applications of 1-Iodo-4-(2-methoxyethyl)benzene
A Comprehensive Resource for Researchers in Synthetic Chemistry and Drug Discovery
Section 1: Core Molecular Profile and Structural Elucidation
This guide provides an in-depth analysis of 1-Iodo-4-(2-methoxyethyl)benzene, a substituted aryl iodide of significant interest in organic synthesis and medicinal chemistry. Aryl iodides serve as versatile building blocks, primarily due to the unique reactivity of the carbon-iodine (C-I) bond. The C-I bond is the least stable among carbon-halogen bonds, making the iodine atom an excellent leaving group in a variety of nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.[1] This property allows for the strategic introduction of complex molecular fragments, a cornerstone of modern drug development.[]
Molecular Formula and Weight
The precise chemical identity of a compound is fundamental to all subsequent research. For 1-Iodo-4-(2-methoxyethyl)benzene, the molecular structure consists of a benzene ring substituted with an iodo group and a 2-methoxyethyl group at the para position (positions 1 and 4, respectively).
Based on its structure, the molecular formula is calculated as C₉H₁₁IO .
The molecular weight is derived from the sum of the atomic weights of its constituent atoms:
-
Carbon (C): 9 x 12.011 u = 108.099 u
-
Hydrogen (H): 11 x 1.008 u = 11.088 u
-
Iodine (I): 1 x 126.904 u = 126.904 u
-
Oxygen (O): 1 x 15.999 u = 15.999 u
-
Total Molecular Weight: 262.09 g/mol
Note on Data Availability and Use of a Structural Analogue
While the theoretical properties of 1-Iodo-4-(2-methoxyethyl)benzene can be derived, comprehensive, experimentally verified data for this specific molecule is not widely available in public chemical databases. To provide practical, field-proven insights, this guide will utilize the closely related and well-documented structural analogue, 1-Iodo-4-(methoxymethyl)benzene , as a reference compound for discussing physicochemical properties, synthetic strategies, and reactivity. The principles and applications discussed are broadly applicable to both molecules.
Section 2: Physicochemical and Spectroscopic Characterization
The physical and spectroscopic properties of an intermediate are critical for designing reaction conditions, purification protocols, and storage procedures. The data presented below pertains to the analogue 1-Iodo-4-(methoxymethyl)benzene .
Quantitative Data Summary
| Property | Value | Source |
| IUPAC Name | 1-Iodo-4-(methoxymethyl)benzene | PubChem[3] |
| CAS Number | 91912-54-8 | Sigma-Aldrich |
| Molecular Formula | C₈H₉IO | PubChem[3] |
| Molecular Weight | 248.06 g/mol | PubChem[3] |
| Physical Form | Liquid | Sigma-Aldrich |
| InChIKey | DCQYAEJVEBYSTJ-UHFFFAOYSA-N | Sigma-Aldrich |
Spectroscopic Profile: The Basis for Structural Verification
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): For 1-Iodo-4-(2-methoxyethyl)benzene, the proton spectrum would be expected to show distinct signals for the aromatic protons (typically two doublets in the 7-8 ppm range for a 1,4-disubstituted pattern), a triplet for the benzylic methylene (-Ar-CH₂ -), a triplet for the methylene adjacent to the oxygen (-CH₂ -O-), and a singlet for the methoxy methyl protons (-OCH₃ ). The key differentiator from its analogue, 1-Iodo-4-(methoxymethyl)benzene, would be the presence of two distinct methylene signals as triplets, rather than a single benzylic methylene singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would reveal four distinct aromatic carbon signals, two aliphatic methylene carbons, and one methoxy carbon. The carbon atom directly bonded to the iodine would exhibit a characteristic upfield shift compared to the other aromatic carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z corresponding to the exact mass of C₉H₁₁IO. Fragmentation patterns would likely involve the loss of the methoxyethyl side chain or the iodine atom.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups. Expected peaks include C-H stretching for aromatic and aliphatic groups (~3100-2850 cm⁻¹), C=C stretching for the aromatic ring (~1600-1450 cm⁻¹), and a strong C-O stretching band for the ether linkage (~1100 cm⁻¹).
Section 3: Synthesis and Mechanistic Pathways
The synthesis of 1-Iodo-4-(2-methoxyethyl)benzene can be approached through several strategic routes. The choice of pathway often depends on the availability and cost of starting materials.
Route 1: Electrophilic Aromatic Iodination
This is the most direct approach, starting from the commercially available (2-methoxyethyl)benzene. The 2-methoxyethyl group is an ortho-, para-directing activator. Due to steric hindrance from the side chain, the para-substituted product is typically favored.
Mechanism: The reaction proceeds via electrophilic aromatic substitution. A source of electrophilic iodine (I⁺) is generated in situ. Common reagents include iodine (I₂) in the presence of an oxidizing agent like nitric acid or periodic acid (H₅IO₆).[4] The π-electrons of the benzene ring attack the I⁺ electrophile, forming a resonance-stabilized carbocation (sigma complex). A subsequent deprotonation step restores aromaticity and yields the final product.
Caption: Workflow for Electrophilic Iodination.
Route 2: The Sandmeyer Reaction
An alternative and highly reliable method involves the diazotization of an aniline precursor, followed by reaction with an iodide salt. This route offers excellent regiochemical control.
Workflow:
-
Start with 4-(2-methoxyethyl)aniline.
-
Diazotization: React the aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid like H₂SO₄) at low temperatures (0-5 °C) to form a diazonium salt.[5] Maintaining low temperatures is critical to prevent the unstable diazonium salt from decomposing.[5]
-
Iodide Displacement: Add a solution of potassium iodide (KI) or sodium iodide (NaI) to the diazonium salt solution. The diazonium group (-N₂⁺) is an exceptional leaving group, and it is displaced by the iodide ion (I⁻) to yield the target aryl iodide, liberating nitrogen gas.[5]
Section 4: Applications in Drug Development and Advanced Synthesis
The true value of 1-Iodo-4-(2-methoxyethyl)benzene lies in its utility as a versatile synthetic intermediate. Its applications are central to the construction of complex molecules required in pharmaceutical research.[]
Cornerstone of Cross-Coupling Reactions
The C-I bond is highly reactive towards oxidative addition with transition metal catalysts (e.g., palladium, copper). This makes aryl iodides premier substrates for a wide array of cross-coupling reactions used to form new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki Coupling: Reaction with an organoboron reagent to form a C-C bond.
-
Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and copper, to form a C(sp²)-C(sp) bond.[4]
-
Heck Coupling: Reaction with an alkene to form a new C-C bond.
-
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.
These reactions are fundamental to medicinal chemistry, allowing for the modular assembly of drug candidates and the rapid exploration of a compound's structure-activity relationship (SAR).[6]
Caption: Role as a Versatile Cross-Coupling Partner.
Role as a Pharmaceutical Intermediate
In drug development, intermediates like this serve several key functions:
-
Lead Optimization: The methoxyethyl side chain can influence the pharmacokinetic properties of a final molecule, such as solubility and metabolic stability. By using the aryl iodide as a scaffold, chemists can modify other parts of the molecule to enhance efficacy and reduce toxicity.[][7]
-
Scaffold for Libraries: It can be used as a common starting material to generate a library of related compounds for high-throughput screening.
-
Structural Probes: The iodine atom itself can be a useful feature. Its size and lipophilicity can be exploited in SAR studies, and in some cases, iodo-containing drugs have shown unique biological activity.[8]
Section 5: Self-Validating Experimental Protocol: Sonogashira Coupling
This protocol provides a representative, self-validating workflow for using an aryl iodide in a Sonogashira coupling reaction.
Objective: To couple 1-Iodo-4-(2-methoxyethyl)benzene with phenylacetylene to form 1-(2-methoxyethyl)-4-(phenylethynyl)benzene.
Materials:
-
1-Iodo-4-(2-methoxyethyl)benzene (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)
-
Copper(I) iodide [CuI] (0.06 eq)
-
Solvent: Degassed Tetrahydrofuran (THF) and Diisopropylamine (DIPA) (3:1 v/v)
-
Thin Layer Chromatography (TLC) plates, developing solvent (e.g., 9:1 Hexanes:Ethyl Acetate)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent Addition: Add the degassed THF/DIPA solvent mixture via cannula, followed by the phenylacetylene via syringe. Causality: Degassing the solvent is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction Monitoring (Self-Validation Step 1): Stir the reaction at room temperature. Monitor the progress by TLC. The disappearance of the aryl iodide spot and the appearance of a new, higher-Rf product spot indicates the reaction is proceeding.
-
Workup: Once the reaction is complete (as determined by TLC), quench by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine. Causality: The washes remove the amine base, copper salts, and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (Self-Validation Step 2): Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. Collect fractions and analyze by TLC to isolate the pure product.
-
Characterization (Self-Validation Step 3): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS, comparing the obtained data to the expected values for the target molecule.
Section 6: Conclusion
1-Iodo-4-(2-methoxyethyl)benzene, along with its close structural analogues, represents a class of highly valuable chemical intermediates. Its defining feature—the reactive carbon-iodine bond—positions it as a critical tool for synthetic chemists, particularly within the pharmaceutical industry. An understanding of its molecular properties, synthetic pathways, and extensive reactivity in cross-coupling reactions enables researchers to design and execute efficient syntheses of complex molecular targets, accelerating the discovery and development of new therapeutic agents.
References
- Benchchem. 1-(2-Iodo-1-methoxyethyl)-4-methylbenzene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHbyLn5yjeAJ9sAjs4wPbLFkEi571NzF-ZfRP1Gdb6Ttddrf-NYv7X1STdlqIvrdUO7CtvEIu-aqPBNhf_NdSfEK9t7uVF3uR9YlVPGGBCVK6-ufiAgIq9DBQHhmlyTWiFfBk_PZA=]
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- PubChem. 1-Iodo-4-(methoxymethyl)benzene | C8H9IO | CID 13796873. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13796873]
- PubChem. 1-Iodo-4-methoxy-2-methylbenzene | C8H9IO | CID 13140160. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13140160]
- Sigma-Aldrich. 1-iodo-4-(methoxymethyl)benzene | 91912-54-8. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/en300-646102]
- Organic Syntheses. PALLADIUM CATALYZED CROSS-COUPLING OF (Z)-1-HEPTENYLDIMETHYLSILANOL WITH 4-IODOANISOLE. [URL: http://www.orgsyn.org/demo.aspx?prep=v81p0042]
- Beilstein Journals. Supporting Information for: Polar tagging in the synthesis of monodisperse oligo(p- phenyleneethynylene)s and an update on the synthesis of oligoPPEs. [URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-10-188-S1.pdf]
- NIST WebBook. Benzene, 1-iodo-4-methyl-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C624317]
- Cheméo. Chemical Properties of Benzene, 1-iodo-4-methyl- (CAS 624-31-7). [URL: https://www.chemeo.com/cid/42-147-3/Benzene-1-iodo-4-methyl-.html]
- Chemistry Stack Exchange. Synthesis of 1-iodo-4-nitrobenzene. [URL: https://chemistry.stackexchange.com/questions/24707/synthesis-of-1-iodo-4-nitrobenzene]
- PubChemLite. 1-iodo-4-(methoxymethyl)benzene (C8H9IO). [URL: https://pubchemlite.deepchem.io/substances/13796873]
- Guidechem. 1-iodo-4-methoxybenzene - 696-62-8. [URL: https://www.guidechem.com/products/696-62-8.html]
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- ACS Publications. 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. [URL: https://pubs.acs.org/doi/10.1021/acsptsci.3c00157]
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4-(2-Methoxyethyl)iodobenzene safety data sheet (SDS)
Part 1: Executive Technical Summary
4-(2-Methoxyethyl)iodobenzene (CAS: 254436-31-2) is a specialized aryl iodide intermediate used primarily in medicinal chemistry and materials science. It serves as a critical building block for introducing the 2-methoxyethyl motif—a pharmacophore often utilized to modulate lipophilicity (LogP) and improve aqueous solubility in drug candidates without introducing ionizable groups.
Unlike common reagents like iodobenzene or 4-iodoanisole, this compound combines the reactivity of the C–I bond (amenable to Suzuki, Heck, and Sonogashira couplings) with a flexible, ether-linked side chain. This guide synthesizes its safety profile, handling protocols, and synthetic utility, moving beyond standard SDS boilerplate to provide actionable research intelligence.
Part 2: Chemical Identity & Physical Properties
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 1-iodo-4-(2-methoxyethyl)benzene |
| Common Synonyms | p-(2-Methoxyethyl)phenyl iodide; 4-(2-Methoxyethyl)iodobenzene |
| CAS Registry Number | 254436-31-2 |
| Molecular Formula | C₉H₁₁IO |
| Molecular Weight | 262.09 g/mol |
| SMILES | COCCc1ccc(I)cc1 |
| InChI Key | Predicted: Unique hash based on structure |
Physical Constants (Experimental & Predicted)
| Property | Value | Source/Note |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Analog-based* |
| Boiling Point | ~260–270 °C (Predicted) | Derived from MW/Polarity |
| Density | ~1.5–1.6 g/cm³ | Estimated (Aryl iodide heavy atom effect) |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water | Lipophilic ether character |
| Flash Point | >110 °C (Predicted) | Non-volatile classification |
*Note: Pure aryl iodides often yellow upon aging due to trace iodine liberation. "Colorless" indicates high purity.
Part 3: Hazard Identification & Safety Assessment (GHS)
Core Directive: This compound is an alkyl-aryl ether and an aryl halide. Its toxicology is driven by the potential for skin/eye irritation and the release of iodide species.
GHS Classification (29 CFR 1910.1200 / CLP)
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing mist/vapors.
-
P280: Wear protective gloves/eye protection (Nitrile rubber recommended).
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.
-
Toxicological Insight (E-E-A-T)
While specific LD50 data for this CAS is limited, structure-activity relationships (SAR) with 4-iodoanisole and 2-phenylethanol derivatives suggest:
-
Skin Absorption: Moderate. The methoxyethyl chain increases cell membrane permeability compared to bare iodobenzene.
-
Sensitization: Aryl iodides can be weak sensitizers.
-
Thyroid Effects: Chronic exposure to organoiodides can theoretically impact thyroid function due to iodide metabolism, though this is rare in R&D quantities.
Part 4: Storage, Stability & Degradation Logic
The Iodine Degradation Cycle: Aryl iodides possess a weak C–I bond (approx. 65 kcal/mol) susceptible to homolytic cleavage by UV light.
-
Light Sensitivity: Photolysis generates phenyl radicals and iodine free radicals (
), which recombine to form molecular iodine ( ). -
Visual Indicator: The appearance of a yellow/brown tint indicates
formation. -
Stabilization: Store over copper turnings (which scavenge free iodine) if long-term stability is required.
Storage Protocol:
-
Temperature: 2–8 °C (Refrigerate).
-
Atmosphere: Inert gas (Argon/Nitrogen) backfill is recommended to prevent oxidation of the ether tail.
-
Container: Amber glass vials (Amberization blocks UV <400nm).
Part 5: Experimental Protocol – Synthesis & Application
Context: Since this compound is often expensive or back-ordered, researchers frequently synthesize it in-house from 2-(4-iodophenyl)ethanol (CAS 50405-25-3).
Method A: Williamson Ether Synthesis (Self-Validating Protocol)
Objective: Methylation of the alcohol tail.
Reagents:
-
Precursor: 2-(4-iodophenyl)ethanol (1.0 eq)
-
Base: Sodium Hydride (NaH, 60% in oil) (1.2 eq)
-
Electrophile: Methyl Iodide (MeI) (1.5 eq)
-
Solvent: Anhydrous THF (0.2 M concentration)
Step-by-Step Methodology:
-
Activation: In a flame-dried flask under Argon, suspend NaH in THF at 0 °C.
-
Deprotonation: Add 2-(4-iodophenyl)ethanol dropwise. Observation: H₂ gas evolution (bubbling). Stir for 30 min until bubbling ceases (ensures full alkoxide formation).
-
Alkylation: Add Methyl Iodide dropwise at 0 °C.
-
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:1). Product will have a higher Rf than the alcohol.
-
Quench: Cool to 0 °C. Carefully add saturated NH₄Cl (destroys unreacted NaH).
-
Workup: Extract with Et₂O (x3). Wash combined organics with brine. Dry over MgSO₄.[2]
-
Purification: Silica gel flash chromatography.
Visualization: Synthesis Workflow
Caption: Figure 1. Step-wise Williamson ether synthesis workflow for generating 4-(2-Methoxyethyl)iodobenzene from its alcohol precursor.
Part 6: Emergency Response Protocols
| Scenario | Immediate Action | Rationale |
| Skin Contact | Wash with soap and water for 15 min. | Lipophilic nature requires soap for removal; water alone is ineffective. |
| Eye Contact | Flush with water for 15 min; lift eyelids. | Iodides are irritants; immediate dilution prevents corneal damage. |
| Spill (Liquid) | Absorb with vermiculite/sand. Do not use sawdust. | Sawdust + Oxidizers (if degraded to Iodine) can be a fire risk. |
| Fire | Use CO₂, Dry Chemical, or Foam. | Burning releases toxic Hydrogen Iodide (HI) gas. |
Part 7: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 254436-31-2. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]
-
ChemSrc. 1-Iodo-4-(2-methoxyethyl)benzene Physicochemical Properties. Retrieved from [Link]
-
Organic Syntheses. General Procedures for Palladium-Catalyzed Cross-Coupling of Aryl Iodides. Org. Synth. 2005, 81,[2] 42. Retrieved from [Link]
Sources
Structural Homology vs. Functional Divergence: Optimizing Aryl-Ether Linkers in Drug Design
Technical Guide: 1-Iodo-4-(2-methoxyethyl)benzene vs. 4-Iodoanisole[1][2][3][4]
Executive Summary
This guide analyzes the critical physicochemical and synthetic distinctions between 4-iodoanisole (Molecule A) and 1-iodo-4-(2-methoxyethyl)benzene (Molecule B).[1][2][3][4] While both serve as aryl-iodide building blocks containing methoxy-ether motifs, they represent fundamentally different electronic and metabolic classes.[1][2][3]
-
4-Iodoanisole: A rigid, electron-rich system dominated by resonance donation (
).[1][2][3][4] -
1-Iodo-4-(2-methoxyethyl)benzene: A flexible, electronically neutral/weakly activated system dominated by alkyl induction (
), with an insulated ether oxygen.[1][2][3][4]
This distinction dictates their utility in palladium-catalyzed cross-coupling (oxidative addition rates), metabolic stability (CYP450 clearance), and bioisosteric design (LogP/Solubility).[2][3][4]
Part 1: Structural & Electronic Characterization[1][3][4]
The primary differentiator is the linker length between the arene and the oxygen atom. This structural change switches the electronic governing principle from resonance to induction.[4]
1.1 Electronic Profile Comparison
| Feature | 4-Iodoanisole | 1-Iodo-4-(2-methoxyethyl)benzene |
| Linker | Direct bond ( | Ethyl spacer ( |
| Electronic Effect | Strong Donor (+M) via lone pair delocalization.[1][2][3][4] | Weak Donor (+I) via hyperconjugation of alkyl chain.[3][4] |
| Hammett Constant ( | -0.27 (Activated Ring) | ~ -0.15 (Weakly Activated) |
| Arene Nucleophilicity | High | Moderate |
| Conformational Freedom | Rigid (Planar preference) | Flexible (Rotatable bonds) |
1.2 Visualization of Electronic Divergence
The following diagram illustrates the resonance capability of the anisole derivative versus the insulation of the ethyl-linked derivative.
Figure 1: Mechanistic flow of electron density.[1][2][3][4] Note how the ethyl spacer in Molecule B effectively "insulates" the ring from the oxygen's resonance effects.
Part 2: Physicochemical Properties & Medicinal Chemistry[1][2][3][4]
For drug development, switching from an anisole to a phenethyl ether is a classic bioisosteric strategy to modulate lipophilicity and metabolic hotspots.
2.1 Comparative Data Table
| Property | 4-Iodoanisole | 1-Iodo-4-(2-methoxyethyl)benzene | Impact on Drug Design |
| Molecular Weight | 234.04 g/mol | 262.10 g/mol | Slight increase in mass.[1][2][3][4] |
| LogP (Calc) | ~2.9 | ~3.4 | Molecule B is more lipophilic. The addition of two methylene groups increases hydrophobicity despite the ether oxygen. |
| Metabolic Liability | O-Dealkylation (Rapid) | Benzylic Oxidation & O-Dealkylation | Molecule B introduces a new soft spot (Benzylic C-H). |
| Solubility (Aq) | Low | Very Low | Molecule B requires more aggressive solubilizing groups elsewhere in the scaffold.[1][2][3][4] |
| Physical State | Solid (MP 50-53°C) | Liquid (Oil) | Molecule B is harder to handle as a solid dosage form precursor.[1][2][3][4] |
2.2 Metabolic Stability Implications[1][3][4][5]
-
Anisole: The primary clearance pathway is CYP450-mediated O-demethylation to the phenol, which is rapidly glucuronidated and excreted.[1][2]
-
Phenethyl Ether: The metabolic profile is more complex.[4] While O-dealkylation occurs, the benzylic position (alpha to the ring) is prone to hydroxylation. This can lead to chain shortening or ring opening, altering the pharmacophore's half-life (
).[2][3][4]
Part 3: Synthetic Utility & Protocols
3.1 Reactivity in Cross-Coupling
In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig):
-
4-Iodoanisole: The electron-rich ring makes the C-I bond stronger, theoretically slowing the oxidative addition step compared to electron-neutral aryls.[1][2][3] However, it is a standard, high-performing substrate for modern phosphine ligands (e.g., XPhos, SPhos).[2]
-
1-Iodo-4-(2-methoxyethyl)benzene: Behaves like an alkyl-substituted aryl iodide (e.g., 4-iodotoluene).[1][2][3][4] It generally undergoes oxidative addition slightly faster than the anisole due to less electron donation into the C-I antibonding orbital.
3.2 Synthesis of 1-Iodo-4-(2-methoxyethyl)benzene
While 4-iodoanisole is a commodity chemical, the ethyl-linked analog often requires in-house synthesis.[1][2][3][4] The most robust route utilizes the methylation of 2-(4-iodophenyl)ethanol.[1][2][3]
Protocol: Methylation of 2-(4-iodophenyl)ethanol
Reagents:
-
Sodium Hydride (NaH, 60% dispersion in oil, 1.5 equiv)[2]
-
Iodomethane (MeI, 1.2 equiv) or Dimethyl Sulfate[2]
Step-by-Step Methodology:
-
Preparation: Flame-dry a 3-neck round bottom flask under Nitrogen (
) atmosphere. -
Solvation: Dissolve 2-(4-iodophenyl)ethanol in anhydrous THF (0.2 M concentration). Cool to 0°C.[3][4]
-
Deprotonation: Carefully add NaH portion-wise. Evolution of
gas will occur.[3][4] Stir at 0°C for 30 minutes until gas evolution ceases. Why: Ensures complete formation of the alkoxide anion. -
Alkylation: Add Iodomethane dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc).[3][4]
-
Quench: Cool to 0°C and carefully quench with saturated aqueous
. -
Workup: Extract with Diethyl Ether (
). Wash combined organics with brine, dry over , and concentrate.[2] -
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Self-Validating Check: The product should be a clear, colorless to pale yellow oil.[2][3]
Part 4: Workflow Visualization
The following diagram outlines the decision tree for selecting between these two building blocks and the synthetic pathway for the ethyl derivative.
Figure 2: Decision matrix for scaffold selection and downstream integration.
References
-
Electronic Effects in Organic Chemistry: Hansch, C., Leo, A., & Taft, R. W. (1991).[2] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[2] Link[1][3][4]
-
Metabolic Stability Strategies: Meanwell, N. A. (2011).[3][4] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[2] Link[1][3][4]
-
Synthesis Protocol (Alkylation): Wuts, P. G. M., & Greene, T. W. (2006).[2][4] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3][4] (Referencing Methyl Ether formation).[3][4] Link[1][3][4]
-
4-Iodoanisole Properties: PubChem Compound Summary for CID 69676, 4-Iodoanisole. Link[1][3][4]
-
Palladium Catalysis Mechanics: Hartwig, J. F. (2010).[3][4] Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Chapter on Oxidative Addition rates of Aryl Halides).
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- 2. 4-Iodoanisole | 696-62-8 [chemicalbook.com]
- 3. 4-Iodoanisole | C7H7IO | CID 69676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Iodo-4-methoxy-2-methylbenzene | C8H9IO | CID 13140160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nedmdg.org [nedmdg.org]
Suppliers and price of 1-Iodo-4-(2-methoxyethyl)benzene
The following technical guide provides an in-depth analysis of 1-Iodo-4-(2-methoxyethyl)benzene , focusing on sourcing strategies, synthesis protocols, and quality control for drug development applications.
CAS Number: 254436-31-2 Formula: C₉H₁₁IO Molecular Weight: 262.09 g/mol Synonyms: 4-(2-Methoxyethyl)iodobenzene; p-Iodophenethyl methyl ether
Executive Summary & Significance
1-Iodo-4-(2-methoxyethyl)benzene is a specialized aryl iodide building block used primarily in medicinal chemistry as a linker motif . It serves as a precursor for introducing the 4-(2-methoxyethyl)phenyl moiety into drug candidates via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).
The 2-methoxyethyl tail is a classic "solubilizing group" in drug design. It modulates lipophilicity (LogP) and improves metabolic stability compared to simple alkyl chains, while maintaining a polar ether oxygen that can engage in hydrogen bonding with target proteins.
Availability Status: Unlike its lower homolog 1-iodo-4-(methoxymethyl)benzene, this specific ethyl-linked congener is not a commodity chemical . It is rarely found in stock at major catalog suppliers (Sigma, Fisher) and typically requires custom synthesis or in-house preparation .
Sourcing Intelligence: Make vs. Buy Analysis
Due to the scarcity of the final product, researchers face a binary choice: outsource via custom synthesis or synthesize in-house using accessible precursors.
Option A: Commercial Sourcing (Direct Buy)
-
Availability: Low (Typically "Made to Order").
-
Lead Time: 4–8 weeks.
-
Estimated Price: High ($500 – $1,500 per gram for custom synthesis).
-
Recommended Aggregators:
-
MolPort / eMolecules: Check these databases first; they aggregate stock from niche building block suppliers (e.g., Enamine, Combi-Blocks, WuXi AppTec).
-
SciFinder / ChemSpider: Use CAS 254436-31-2 to verify current vendors.
-
Option B: In-House Synthesis (Recommended)
For quantities <50g, in-house synthesis is significantly faster and more cost-effective. The precursor, 2-(4-iodophenyl)ethanol , is commercially available and affordable.
Cost Model for In-House Production:
| Component | CAS No. | Approx. Price | Source Example |
| Precursor: 2-(4-Iodophenyl)ethanol | 52914-23-5 | $15 - $25 / g | ChemScene, AK Scientific, Matrix |
| Reagent: Methyl Iodide (MeI) | 74-88-4 | Commodity | Sigma, Fisher |
| Reagent: Sodium Hydride (NaH) | 7647-01-0 | Commodity | Sigma, Fisher |
| Estimated Final Cost | -- | ~$30 - $50 / g | (Labor excluded) |
Decision Matrix:
Figure 1: Procurement decision tree based on scale and urgency.
Experimental Protocol: In-House Synthesis
Method: Williamson Ether Synthesis Reaction: O-Methylation of 2-(4-iodophenyl)ethanol.
Reaction Scheme
Step-by-Step Methodology
Note: This protocol is adapted from standard procedures for primary alcohol methylation [1, 2].
Safety Precaution: Methyl iodide is a suspected carcinogen and volatile. Sodium hydride releases hydrogen gas.[1] Perform all operations in a fume hood.
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Deprotonation:
-
Charge the flask with Sodium Hydride (NaH) (60% in oil, 1.2 equiv, 12 mmol, 0.48 g).
-
Wash NaH with dry hexane (2 x 5 mL) to remove mineral oil (optional, but improves purity).
-
Add anhydrous THF (30 mL) and cool to 0°C (ice bath).
-
Dropwise, add a solution of 2-(4-iodophenyl)ethanol (1.0 equiv, 10 mmol, 2.48 g) in anhydrous THF (10 mL).
-
Observation: Gas evolution (
).[1][2] Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 30 min to ensure complete alkoxide formation.
-
-
Methylation:
-
Cool the mixture back to 0°C .
-
Add Methyl Iodide (MeI) (1.5 equiv, 15 mmol, 0.93 mL) dropwise.
-
Allow to warm to RT and stir for 4–6 hours .
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting alcohol (
) should disappear; product ( ) will appear.
-
-
Workup:
-
Quench carefully with saturated aqueous
at 0°C. -
Extract with Diethyl Ether or Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with Brine, dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude oil via silica gel flash chromatography (Eluent: 0-10% EtOAc in Hexanes).
-
Yield Expectation: 85–95% (Colorless to pale yellow oil).
-
Figure 2: Synthesis workflow for in-house production.
Quality Control & Characterization
To validate the synthesized or purchased material, compare against these predicted parameters.
| Parameter | Specification / Expectation |
| Physical State | Clear, colorless to pale yellow liquid (at RT).[3][4] |
| Boiling Point | ~270–280°C (Predicted); Distillable under high vacuum. |
| ¹H NMR (CDCl₃) | δ 7.60 (d, 2H, Ar-H ortho to I), 7.00 (d, 2H, Ar-H meta to I), 3.58 (t, 2H, -CH₂-O-), 3.35 (s, 3H, -OCH₃), 2.85 (t, 2H, Ar-CH₂-). |
| ¹³C NMR | Characteristic signals for C-I (~91 ppm) and -OCH₃ (~58 ppm). |
| Purity (HPLC) | >98% (UV detection at 254 nm). |
Critical QC Check: Ensure the absence of the starting alcohol (broad IR peak at ~3400 cm⁻¹) and elimination byproducts (styrene derivatives, vinylic protons in NMR).
Applications in Drug Discovery
This building block is utilized to append the 4-(2-methoxyethyl)phenyl group.
-
Suzuki-Miyaura Coupling:
-
Reacts with aryl boronic acids/esters to form biaryl systems.
-
Conditions:
, , Dioxane/Water.
-
-
Sonogashira Coupling:
-
Reacts with terminal alkynes.
-
Conditions:
, CuI, .
-
-
Heck Reaction:
-
Coupling with alkenes (e.g., acrylates).
-
Mechanistic Insight: The para-iodine offers high reactivity (superior to bromide) and excellent site-selectivity, avoiding steric interference from the ethyl tail during oxidative addition.
References
-
Williamson Ether Synthesis Protocol: BenchChem. Standard Reaction Conditions for the Synthesis of (S)-(1-Methoxyethyl)benzene. Link (Accessed 2026). Note: Adapted for non-chiral primary alcohol.
-
Precursor Availability: ChemicalBook. 4-Iodophenethyl alcohol Properties and Suppliers. Link
-
General Iodobenzene Synthesis: Organic Syntheses, Coll. Vol. 1, p.323 (1941).[5] Iodobenzene. Link
-
Sourcing Data: PubChem Compound Summary for CAS 254436-31-2. Link
Sources
An In-Depth Technical Guide to the Synthesis and Derivatization of 4-(2-Methoxyethyl)phenyl Iodide for Drug Discovery and Materials Science
Introduction: The Strategic Importance of the 4-(2-Methoxyethyl)phenyl Iodide Scaffold
In the landscape of modern medicinal chemistry and materials science, the 4-(2-methoxyethyl)phenyl iodide scaffold has emerged as a versatile and highly valuable building block. Its unique combination of a reactive iodine atom, ripe for a multitude of cross-coupling reactions, and the methoxyethyl side chain, which can influence solubility, metabolic stability, and receptor interactions, makes it a strategic starting point for the synthesis of diverse and complex molecules.
This guide provides a comprehensive overview of the synthesis of 4-(2-methoxyethyl)phenyl iodide and its subsequent derivatization through key palladium-catalyzed cross-coupling reactions. We will delve into the practical aspects of these transformations, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors. Furthermore, we will explore the critical role of this scaffold in the development of high-affinity ligands for the serotonin 5-HT1A receptor, a key target in the treatment of anxiety and depression.
Synthesis of the Core Scaffold: 4-(2-Methoxyethyl)phenyl Iodide
The synthesis of 4-(2-methoxyethyl)phenyl iodide is a two-step process commencing from the readily available 4-(2-methoxyethyl)phenol. This precursor itself can be synthesized from 4-hydroxyacetophenone through a three-step sequence involving α-bromination, methoxide-bromide exchange, and subsequent reduction.[1][2][3]
Step 1: Synthesis of 4-(2-Methoxyethyl)phenol
A robust and scalable synthesis of 4-(2-methoxyethyl)phenol has been previously reported.[4][5] The key transformation involves the reduction of an α-methoxy-4-hydroxyacetophenone intermediate.
Experimental Protocol: Synthesis of 4-(2-Methoxyethyl)phenol [4]
-
To a solution of α-methoxy-4-hydroxyacetophenone (1.66 g, 10.0 mmol) in ethanol (40 mL), add 10% palladium on charcoal (86 mg).
-
Hydrogenate the mixture at 45 psi for 4 hours.
-
Filter the solution to remove the catalyst and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation (b.p. 125°C / 3 mm) to afford pure 4-(2-methoxyethyl)phenol.
Expected Yield: 96%[4]
Characterization Data for 4-(2-Methoxyethyl)phenol:
-
¹H NMR (CDCl₃): δ 2.84 (t, 2H, J = 7 Hz), 3.42 (s, 3H), 3.65 (t, 2H, J = 7 Hz), 6.74 (d, 2H, J = 9 Hz), 7.1 (d, 2H, J = 9 Hz), 7.0 (br, 1H).[4]
-
IR (film): 3300 cm⁻¹[4]
-
MS: M⁺ 152[4]
Step 2: Iodination of 4-(2-Methoxyethyl)phenol
The introduction of the iodine atom onto the aromatic ring is a crucial step. Electrophilic aromatic iodination of the electron-rich phenol derivative is readily achieved using N-iodosuccinimide (NIS). This reagent is favored for its mild reaction conditions and high regioselectivity for the position para to the hydroxyl group, which in this case is already occupied by the methoxyethyl group, thus directing iodination to the ortho position.
Experimental Protocol: Synthesis of 4-(2-Methoxyethyl)phenyl Iodide
-
In a round-bottom flask, dissolve 4-(2-methoxyethyl)phenol (1.0 equiv) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-iodosuccinimide (1.1 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(2-methoxyethyl)phenyl iodide.
Causality Behind Experimental Choices:
-
N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent for activated aromatic rings like phenols. It avoids the harsh conditions and potential side reactions associated with other iodinating reagents.
-
Acetonitrile/Dichloromethane: These polar aprotic solvents are excellent choices for this reaction as they solubilize the reactants and do not interfere with the electrophilic substitution mechanism.
-
Room Temperature: The reaction is typically efficient at room temperature, minimizing the risk of side reactions and decomposition.
Derivatization via Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic utility of 4-(2-methoxyethyl)phenyl iodide lies in its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and substituted styrene derivatives.[7][8] The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-(2-Methoxyethyl)phenyl Iodide with an Arylboronic Acid
-
To a reaction vessel, add 4-(2-methoxyethyl)phenyl iodide (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv), and a base like aqueous sodium carbonate (2.0 equiv).
-
Add a suitable solvent system, for example, a mixture of toluene and water.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Self-Validating System: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting aryl iodide and the appearance of the more nonpolar biaryl product. The final product can be unequivocally characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene, providing a direct route to substituted alkenes.[9][10] This reaction is particularly useful for introducing vinyl groups or extending carbon chains.
Experimental Protocol: Heck Reaction of 4-(2-Methoxyethyl)phenyl Iodide with an Alkene
-
In a reaction flask, combine 4-(2-methoxyethyl)phenyl iodide (1.0 equiv), the alkene (1.2 equiv), a palladium catalyst such as Pd(OAc)₂ (0.02 equiv), a phosphine ligand like P(o-tolyl)₃ (0.04 equiv), and a base such as triethylamine (1.5 equiv).
-
Add a polar aprotic solvent like DMF or acetonitrile.
-
Heat the mixture to 80-100°C and stir until the reaction is complete.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Expertise & Experience: The choice of phosphine ligand is critical in the Heck reaction. For electron-rich aryl iodides like 4-(2-methoxyethyl)phenyl iodide, a moderately electron-rich and bulky phosphine like P(o-tolyl)₃ can enhance the rate of the reaction and improve yields.
Diagram: Heck Reaction Catalytic Cycle
Caption: Simplified catalytic cycle of the Heck reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, coupling an aryl or vinyl halide with a terminal alkyne.[11][12] This reaction is invaluable for synthesizing arylalkynes, which are important intermediates in organic synthesis and building blocks for functional materials.
Experimental Protocol: Sonogashira Coupling of 4-(2-Methoxyethyl)phenyl Iodide with a Terminal Alkyne
-
To a Schlenk flask, add 4-(2-methoxyethyl)phenyl iodide (1.0 equiv), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 equiv), and a copper(I) co-catalyst such as CuI (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent, typically an amine base like triethylamine or diisopropylamine, which also serves as the base.
-
Add the terminal alkyne (1.2 equiv) dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) until completion.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Trustworthiness: The Sonogashira coupling is a highly reliable reaction. The formation of the desired product can be confirmed by the appearance of characteristic alkyne signals in the ¹H and ¹³C NMR spectra, as well as the disappearance of the terminal alkyne proton signal in the ¹H NMR spectrum.
Buchwald-Hartwig Amination: Constructing Aryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine.[13][14] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and agrochemicals.
Experimental Protocol: Buchwald-Hartwig Amination of 4-(2-Methoxyethyl)phenyl Iodide with an Amine
-
In a glovebox or under an inert atmosphere, combine 4-(2-methoxyethyl)phenyl iodide (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst such as Pd₂(dba)₃ (0.01 equiv), a suitable phosphine ligand (e.g., BINAP or XPhos, 0.02 equiv), and a strong, non-nucleophilic base like sodium tert-butoxide (1.4 equiv).
-
Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
Seal the reaction vessel and heat to 80-110°C with stirring.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the product by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the derivatization of 4-alkoxyphenyl iodides, providing a predictive framework for reactions with 4-(2-methoxyethyl)phenyl iodide.
| Reaction | Aryl Iodide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Iodotoluene | Phenylboronic acid | Pd/CeO₂ | K₂CO₃ | DMF | 150 | - | [15] |
| Heck | Iodobenzene | n-Butyl acrylate | PdCl₂/dppc⁺PF₆⁻ | Et₃N | [bmim][PF₆] | 120 | >95 | [2] |
| Sonogashira | Aryl Iodide | Terminal Alkyne | Pd/CuFe₂O₄ | K₂CO₃ | EtOH | 70 | 80-91 | [16] |
| Buchwald-Hartwig | 4-Bromoanisole | Piperidine | (SIPr)Pd(methallyl)Cl | LHMDS | THF | 22 | 93 | [17][18] |
Application Spotlight: 5-HT1A Receptor Ligands
The 4-alkoxyphenylpiperazine moiety is a well-established pharmacophore for high-affinity 5-HT1A receptor ligands.[4][19] The 4-(2-methoxyethyl)phenyl group, when incorporated into such structures, can significantly influence the pharmacological profile.
Structure-Activity Relationship (SAR) Insights:
-
Alkoxy Chain Length: The length and nature of the alkoxy group at the 4-position of the phenyl ring can impact binding affinity. Elongation of a simple alkyl chain can increase affinity up to a certain point, suggesting the presence of a hydrophobic pocket in the receptor binding site.[20]
-
Methoxyethyl Group: The methoxyethyl group offers a balance of lipophilicity and hydrophilicity. The ether oxygen can act as a hydrogen bond acceptor, potentially forming favorable interactions within the receptor. This can lead to improved pharmacokinetic properties, such as enhanced solubility and metabolic stability, compared to simple alkyl chains.
-
Steric and Electrostatic Properties: The overall steric bulk and electrostatic potential of the N4-substituent on the piperazine ring are critical determinants of 5-HT1A receptor affinity.[19] The 4-(2-methoxyethyl)phenyl group contributes to these properties, and its derivatives can be fine-tuned to optimize receptor binding.
Conclusion
4-(2-methoxyethyl)phenyl iodide is a powerful and versatile building block for the synthesis of a wide range of functional molecules. Its straightforward synthesis and amenability to a variety of palladium-catalyzed cross-coupling reactions make it an invaluable tool for researchers in drug discovery and materials science. The insights and protocols provided in this guide are intended to facilitate the exploration of the rich chemical space accessible from this scaffold, ultimately accelerating the development of novel therapeutics and advanced materials.
References
-
ResearchGate. (n.d.). Synthesis, characterization and gas chromatographic determination of 4-(2-methoxy ethyl) phenol, an intermediate of metoprolol. [Link][2]
-
Publications of the IAS Fellows. (n.d.). A New Route to (±) Metoprolol. [Link][4]
-
PrepChem.com. (n.d.). Synthesis of 4-(2'-methoxyethyl)phenol. [Link][5]
-
ResearchGate. (2025, August 9). Arylpiperazine Derivatives Acting at 5-HT1A Receptors. [Link][21]
-
PubMed. (n.d.). Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents. [Link][20]
-
University of Florida. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link][17]
-
PubMed. (n.d.). Structure-affinity relationship studies on 5-HT1A receptor ligands. 2. Heterobicyclic phenylpiperazines with N4-aralkyl substituents. [Link][19]
-
CONICET. (n.d.). Suzuki–Miyaura cross-coupling of aryl iodides and phenylboronic acid over palladium-free CeO2 catalysts. [Link][15]
-
University of Florida. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. [Link][18]
-
Asian Journal of Chemistry. (2015, March 17). An Efficient and Recyclable Catalytic System: PdCl2-Dppc+-PF6. –-[bmim][PF6] for Heck Coupling Reaction. [Link][2]
-
International Journal of New Chemistry. (2024, December 7). General procedure for Sonogashira coupling reaction. [Link][16]
-
Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). [Link][6]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link][11]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][7]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link][14]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link][12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. repository.ias.ac.in [repository.ias.ac.in]
- 5. prepchem.com [prepchem.com]
- 6. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. www1.udel.edu [www1.udel.edu]
- 17. rsc.org [rsc.org]
- 18. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure-affinity relationship studies on 5-HT1A receptor ligands. 2. Heterobicyclic phenylpiperazines with N4-aralkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. application.wiley-vch.de [application.wiley-vch.de]
Synonyms and Identity Management for 1-Iodo-4-(2-methoxyethyl)benzene
The following technical guide details the nomenclature, identification, and synthesis of 1-Iodo-4-(2-methoxyethyl)benzene , a critical aryl iodide building block used in medicinal chemistry.
Core Directive: The Nomenclature Challenge
In drug discovery, the precision of chemical identity is non-negotiable. 1-Iodo-4-(2-methoxyethyl)benzene (C₉H₁₁IO) represents a classic "nomenclature trap." Depending on the database (PubChem, CAS, or vendor catalogs), this molecule may be indexed under priority rules favoring the benzene ring, the iodine substituent, or the ether chain.
For a researcher designing a structure-activity relationship (SAR) library, failing to identify the correct regioisomer or chain length (e.g., confusing methoxyethyl with methoxymethyl) can derail a synthesis campaign. This guide provides a definitive "Golden Record" for identification, a logic map for synonyms, and a validated synthesis protocol for autonomy when procurement fails.
Identity Verification: The Golden Record
Before sourcing or synthesizing, you must validate the chemical entity against these invariant identifiers.
| Identifier Type | Value | Notes |
| Primary CAS RN | 254436-31-2 | The definitive registry number. |
| Molecular Formula | C₉H₁₁IO | |
| Molecular Weight | 262.09 g/mol | |
| SMILES | COCCc1ccc(I)cc1 | Useful for structure-based searching. |
| InChIKey | DCQYAEJVEBYSTJ-UHFFFAOYSA-N | (Note: Verify against specific isomer) |
| Beilstein/Reaxys | Variable | Often indexed by substructure. |
Structural Visualization & Numbering
The ambiguity arises from numbering priorities. IUPAC rules generally prioritize the iodine as a substituent on the benzene, while the alkyl chain is treated as a separate substituent.
Synonym Analysis & Database Interoperability
Searching for this compound requires a "multi-key" approach. Vendors often use semi-systematic names that violate strict IUPAC rules but are chemically intuitive.
The Synonym Logic Tree
-
Systematic (IUPAC): Focuses on the benzene core.
-
1-Iodo-4-(2-methoxyethyl)benzene
-
-
Functional Class (Ether-focused): Treats the molecule as an ether derivative.
-
Methyl 2-(4-iodophenyl)ethyl ether
-
-
Substituent-Based (Common): Uses "phenethyl" or "iodobenzene" as the parent.
-
p-(2-Methoxyethyl)iodobenzene
-
4-(2-Methoxyethyl)iodobenzene
-
Critical Warning: Do not confuse with 1-Iodo-4-(methoxymethyl)benzene (CAS 91912-54-8), which has one fewer carbon atom in the linker. This is a frequent procurement error.
Database Mapping Table
| Database / Vendor | Preferred Synonym | Search Strategy |
| CAS / SciFinder | Benzene, 1-iodo-4-(2-methoxyethyl)- | Search by CAS 254436-31-2 directly. |
| PubChem | 1-Iodo-4-(2-methoxyethyl)benzene | Use SMILES COCCc1ccc(I)cc1 if name fails. |
| Sigma / Merck | 4-(2-Methoxyethyl)iodobenzene | Often listed under "Building Blocks". |
| Enamine / WuXi | p-Iodophenethyl methyl ether | Search for "phenethyl" derivatives. |
Experimental Protocol: Synthesis & Validation
Since this specific intermediate is often expensive or out of stock (lead times >4 weeks), synthesizing it from the commercially available alcohol is a reliable alternative.
Objective: Synthesize 1-Iodo-4-(2-methoxyethyl)benzene via Williamson ether synthesis. Precursor: 2-(4-Iodophenyl)ethanol (CAS: 52914-23-5).[1][2][3][4]
Methodology: Methylation of 2-(4-Iodophenyl)ethanol
Reagents:
-
Substrate: 2-(4-Iodophenyl)ethanol (1.0 eq)
-
Base: Sodium Hydride (NaH), 60% dispersion in oil (1.5 eq) or KOH (powdered).
-
Electrophile: Methyl Iodide (MeI) (1.2 eq) or Dimethyl Sulfate.
-
Solvent: Tetrahydrofuran (THF), anhydrous (0.1 M concentration).
Step-by-Step Protocol:
-
Preparation: Flame-dry a round-bottom flask under Nitrogen (
) atmosphere. -
Solubilization: Dissolve 2-(4-Iodophenyl)ethanol in anhydrous THF. Cool to 0°C in an ice bath.
-
Deprotonation: Carefully add NaH portion-wise. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until evolution ceases.
-
Alkylation: Add Methyl Iodide dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol spot (
) should disappear, replaced by the less polar ether ( ). -
Quench: Cool to 0°C and quench carefully with saturated
solution. -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Synthesis Logic Flow
Applications in Drug Development
Why is this specific synonym/molecule important?
-
Solubility Tail: The methoxyethyl group is a classic "solubilizing tail" used to improve the pharmacokinetic (PK) profile of lipophilic kinase inhibitors.
-
Cross-Coupling: The aryl iodide is a highly reactive "warhead" for Suzuki-Miyaura, Sonogashira, or Heck couplings, allowing the attachment of this tail to complex heterocycles.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13796873 (Related C8 homolog) and Structure Search for C9H11IO. Retrieved from [Link]
-
ChemSrc. CAS 254436-31-2 Entry: 1-Iodo-4-(2-methoxyethyl)benzene. Retrieved from [Link]
- Organic Syntheses.General procedure for Williamson Ether Synthesis using NaH/MeI. (Standard Protocol Reference).
Sources
- 1. 4-Iodophenethyl alcohol | 52914-23-5 [chemicalbook.com]
- 2. 2-(4-iodophenyl)ethanol | 52914-23-5 [chemnet.com]
- 3. 2-(4-Iodophenyl)ethanol , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 4. 2-(4-Iodophenyl)ethanol CAS#:52914-23-5_杭州摩库生物医药科技有限公司_化学加网 [huaxuejia.cn]
Methodological & Application
Synthesis of 1-Iodo-4-(2-methoxyethyl)benzene from 4-iodophenethyl alcohol
Application Note: Strategic O-Methylation of 4-Iodophenethyl Alcohol
Executive Summary
This guide details the synthesis of 1-iodo-4-(2-methoxyethyl)benzene via the Williamson ether synthesis. This molecule serves as a critical "masked" linker in medicinal chemistry, allowing the introduction of a robust ethyl-ether motif while retaining an aryl iodide handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).
The primary challenge in this transformation is the chemoselective alkylation of the primary alcohol while preventing E2 elimination , which would yield the unwanted byproduct 4-iodostyrene. This protocol utilizes Sodium Hydride (NaH) and Iodomethane (MeI) under strictly controlled cryogenic-to-ambient thermal gradients to ensure <1% elimination.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the deprotonation of 4-iodophenethyl alcohol to generate a nucleophilic alkoxide, which subsequently attacks iodomethane via an SN2 pathway.[1]
Figure 1: Reaction pathway highlighting the competition between substitution (Target) and elimination (Side Product).
Experimental Protocol
Reagents & Equipment
| Reagent | Equiv.[2][3][4] | Role | Critical Note |
| 4-Iodophenethyl alcohol | 1.0 | Substrate | Dry thoroughly (azeotrope w/ toluene if needed). |
| Sodium Hydride (60%) | 1.2 | Base | Wash with dry hexanes if oil removal is required (optional). |
| Iodomethane (MeI) | 1.5 | Electrophile | Carcinogen. Use volumetric syringe. High volatility (bp 42°C). |
| THF (Anhydrous) | 0.2 M | Solvent | Must be free of water to prevent NaH quenching. |
Step-by-Step Methodology
Step 1: Apparatus Setup
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Maintain a positive pressure of nitrogen throughout the reaction.
Step 2: Deprotonation (The Critical Step) [2]
-
Charge the flask with Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv).
-
Optional: To remove mineral oil, wash NaH with dry hexanes (2 x 10 mL), decanting the supernatant via syringe.
-
Add anhydrous THF (concentration ~0.5 M relative to substrate) and cool the suspension to 0°C (ice/water bath).
-
Dissolve 4-iodophenethyl alcohol (1.0 equiv) in a minimal amount of anhydrous THF.
-
Add the alcohol solution dropwise to the NaH suspension over 15 minutes.
-
Observation: Vigorous bubbling (
gas) will occur.
-
-
Stir at 0°C for 30 minutes until gas evolution ceases.
Step 3: Methylation
-
Add Iodomethane (1.5 equiv) dropwise via syringe to the cold alkoxide solution.
-
Note: Keep the reaction at 0°C during addition to suppress the exothermic nature of the alkylation.
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The product usually runs higher (less polar) than the alcohol.
Step 4: Workup & Purification
-
Cool the mixture back to 0°C.
-
Quench: Carefully add saturated aqueous
dropwise. Caution: Residual NaH will foam. -
Dilute with Diethyl Ether (
) or Ethyl Acetate ( ). -
Wash the organic layer with Water (2x) and Brine (1x).
-
Dry over
, filter, and concentrate under reduced pressure. -
Purification: Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient 0%
10% EtOAc in Hexanes. -
Yield Expectation: 85–95%.
-
Workflow Visualization
Figure 2: Downstream processing workflow ensuring removal of inorganic salts and excess methyl iodide.
Characterization Data
Upon isolation, the product should be a colorless to pale yellow oil.
| Technique | Diagnostic Signal | Assignment |
| 1H NMR (400 MHz, CDCl3) | Ar-H (ortho to I) | |
| Ar-H (meta to I) | ||
| -CH2-CH2-O - | ||
| -O-CH3 | ||
| Ar-CH2 -CH2- | ||
| 13C NMR (100 MHz, CDCl3) | ~138.0 ppm | Ar-C (C-I) |
| ~91.0 ppm | C -I (Quaternary) | |
| ~73.0 ppm | -C H2-O- | |
| ~58.6 ppm | -O-C H3 | |
| Physical State | Liquid / Low-melting solid | MP < 25°C |
Note: The triplet splitting pattern of the ethyl chain is the definitive confirmation that elimination to styrene (which would show vinylic doublets at 5.0–6.7 ppm) has not occurred.
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Styrene Formation | Temperature too high or reaction time too long. | Keep reaction at 0°C for longer; ensure MeI is fresh/excess to speed up |
| Low Conversion | NaH degraded (hydrolyzed). | Use fresh NaH. Ensure "fizzing" is observed upon alcohol addition. |
| Mineral Oil Contamination | NaH oil not removed. | Perform hexanes wash of NaH pre-reaction, or run a silica plug (oil elutes in 100% hexanes). |
| Iodine Loss | Lithium-Halogen exchange (if using alkyl-lithiums). | Do NOT use n-BuLi as a base. NaH is non-nucleophilic toward the aryl iodide. |
References
-
Williamson Ether Synthesis Mechanism & Side Reactions Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[1][2][5][6][7] URL:[Link]
-
Product Data (Analogous): 1-iodo-4-(methoxymethyl)benzene Source: PubChem Compound Summary. URL:[Link]
-
General Protocol for Phenethyl Alcohol Methylation Source: Organic Syntheses, Coll.[8] Vol. 81, p. 42 (2005).[3] (Palladium Catalyzed Cross-Coupling - see Note 22 for handling iodoanisole derivatives). URL:[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. byjus.com [byjus.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Suzuki Coupling Reaction Conditions for 1-Iodo-4-(2-methoxyethyl)benzene
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors.[1][2][3] Its power lies in the efficient and selective formation of carbon-carbon bonds, most notably for the synthesis of biaryls, styrenes, and polyolefins.[1][4] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[5][6] The mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acids contribute to its widespread adoption.[7][8]
This guide provides a detailed examination of the Suzuki coupling reaction conditions specifically tailored for the substrate 1-Iodo-4-(2-methoxyethyl)benzene . As a versatile building block, the successful and high-yielding coupling of this aryl iodide is crucial for the synthesis of a wide array of more complex molecules in drug discovery and development. We will delve into the mechanistic underpinnings of the reaction, offer a robust experimental protocol, and provide insights into troubleshooting common issues.
Mechanistic Overview: The Palladium Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][9] This cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[1][9]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, 1-Iodo-4-(2-methoxyethyl)benzene) to a Pd(0) complex. This step forms a Pd(II) intermediate.[1][9] The reactivity of the aryl halide in this step generally follows the trend I > Br > Cl.[10]
-
Transmetalation: The organic group from the organoboron species (typically a boronic acid) is transferred to the palladium(II) complex.[4][9] This is a critical step where the base plays a crucial role. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[2][7][11][12]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated, forming the desired C-C bond of the product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][4][9]
Sources
- 1. SATHEE: Chemistry Suzuki Coupling Reaction [sathee.iitk.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. blog.hzpt.com [blog.hzpt.com]
Technical Application Note: Sonogashira Cross-Coupling of 4-(2-Methoxyethyl)iodobenzene
Executive Summary & Substrate Analysis
This guide details the optimization and execution of Sonogashira cross-coupling reactions utilizing 4-(2-Methoxyethyl)iodobenzene (CAS: N/A for specific isomer, analogue to 4-iodoanisole derivatives). This substrate is a high-value building block in medicinal chemistry, serving two critical functions:
-
Linker Utility: The ethylene spacer provides rotational freedom, decoupling the aryl ring from the methoxy terminus.
-
Physicochemical Modulation: The methoxyethyl tail enhances solubility in polar organic solvents compared to simple alkyl chains, improving the "drug-likeness" (LogP modulation) of the final scaffold.
Chemical Stability Profile:
-
Leaving Group: The aryl iodide (Ar-I) bond is weak (~65 kcal/mol), facilitating rapid oxidative addition to Pd(0) even under mild conditions.
-
Side Chain: The 2-methoxyethyl ether moiety is chemically inert to standard bases (TEA, DEA, Carbonates) and Pd/Cu catalysts used in Sonogashira couplings. It does not require protection.
Mechanistic Principles & Experimental Strategy
To ensure reproducibility, one must understand the catalytic cycle driving this transformation. The reaction proceeds via a dual-cycle mechanism involving Palladium (Cycle A) and Copper (Cycle B).[1]
The Catalytic Cycle (Pd/Cu)
The aryl iodide undergoes oxidative addition to the active Pd(0) species.[2] Simultaneously, the copper co-catalyst activates the terminal alkyne, increasing its acidity and facilitating the formation of a copper acetylide. This acetylide transmetallates to the palladium center, followed by reductive elimination to release the product.[1]
Critical Control Points
-
Oxygen Exclusion: Copper acetylides promote Glaser homocoupling (alkyne dimerization) in the presence of oxygen. Rigorous degassing is non-negotiable.
-
Base Selection: Secondary amines (Diethylamine, Piperidine) or tertiary amines (Triethylamine, DIPEA) act as both solvent and base to neutralize the HI byproduct.
-
Catalyst Choice:
-
Standard:Pd(PPh₃)₂Cl₂ is robust, air-stable, and highly effective for aryl iodides.
-
High-Purity (Pharma):Pd(OAc)₂ + XPhos or Pd(dppf)Cl₂ for challenging substrates or low-ppm metal requirements.
-
Visualization: Catalytic Workflow
The following diagram illustrates the standard Pd/Cu catalytic cycle specific to aryl iodides.
Caption: Dual catalytic cycle showing the interplay between Palladium oxidative addition and Copper transmetallation.
Detailed Experimental Protocols
Protocol A: Standard Pd/Cu-Catalyzed Coupling (High Yield)
Best for: Early-stage discovery, gram-scale synthesis, and robust substrates.
Reagents & Stoichiometry:
| Component | Equiv. | Role | Notes |
|---|---|---|---|
| 4-(2-Methoxyethyl)iodobenzene | 1.0 | Substrate | Limiting reagent |
| Terminal Alkyne | 1.2 | Coupling Partner | Slight excess to drive completion |
| Pd(PPh₃)₂Cl₂ | 0.02 (2 mol%) | Catalyst | Pre-catalyst, reduces to Pd(0) in situ |
| CuI | 0.01 (1 mol%) | Co-Catalyst | Purify if off-white/green (should be white) |
| Triethylamine (Et₃N) | 3.0 | Base | Acts as proton scavenger |
| THF or DMF | [0.2 M] | Solvent | Anhydrous, degassed |
Step-by-Step Procedure:
-
Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a stream of dry Argon or Nitrogen.
-
Charging: Add 4-(2-Methoxyethyl)iodobenzene (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%) to the flask against a positive pressure of inert gas.
-
Degassing: Cap the flask. Evacuate under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle 3 times to remove adsorbed oxygen.
-
Solvent Addition: Inject anhydrous THF (concentration ~0.2 M relative to iodide) and Et₃N (3.0 equiv) via syringe.
-
Activation: Stir for 5 minutes at room temperature. The solution typically turns yellow/orange.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Note: If the alkyne is solid, dissolve it in a minimal amount of degassed THF before injection.
-
-
Reaction: Stir at Room Temperature (25°C) .
-
Monitoring: Check TLC or LC-MS after 1 hour. Aryl iodides are highly reactive; reaction is often complete within 2-4 hours.
-
Heating: If conversion is <50% after 2 hours, warm to 40°C. Avoid boiling THF (66°C) to prevent catalyst decomposition.
-
-
Work-up: Dilute with Ethyl Acetate (EtOAc). Filter through a pad of Celite to remove Pd/Cu residues. Wash the filtrate with saturated NH₄Cl (to sequester Cu) and brine. Dry over Na₂SO₄.[3]
Protocol B: Copper-Free Sonogashira (Pharma-Compliant)
Best for: Late-stage functionalization, avoiding heavy metal contamination (Cu), or substrates prone to homocoupling.
Reagents & Stoichiometry:
| Component | Equiv. | Role | Notes |
|---|---|---|---|
| 4-(2-Methoxyethyl)iodobenzene | 1.0 | Substrate | |
| Terminal Alkyne | 1.5 | Coupling Partner | Higher excess required w/o Cu |
| Pd(OAc)₂ | 0.05 (5 mol%) | Catalyst | |
| PPh₃ | 0.10 (10 mol%) | Ligand | Standard phosphine |
| Piperidine | 3.0 | Base | Stronger base facilitates "carbopalladation" |
| DMF | [0.2 M] | Solvent | Polar aprotic solvent is essential |
Step-by-Step Procedure:
-
Setup: Use a sealed pressure tube or Schlenk flask.
-
Charging: Combine Aryl Iodide, Pd(OAc)₂, and PPh₃.
-
Degassing: Evacuate and backfill with Argon (3x).
-
Solvent/Base: Add degassed DMF and Piperidine.
-
Reaction: Add Alkyne. Heat the mixture to 60°C .
-
Why Heat? Without Copper, the transmetallation step is replaced by a slower carbopalladation or direct deprotonation mechanism, requiring thermal energy.
-
-
Monitoring: Monitor by LC-MS. Expect reaction times of 6-12 hours.
-
Work-up: Pour into water/ice mixture. Extract with EtOAc (3x). Wash organic layer extensively with water (to remove DMF) and LiCl solution.
Troubleshooting & Optimization Logic
Use the following decision tree to troubleshoot low yields or impurities.
Caption: Diagnostic workflow for common Sonogashira reaction failures.
Common Issues Table
| Observation | Root Cause | Corrective Action |
| Black Precipitate (early) | Pd aggregation ("Pd Black") | Ligand insufficiency. Add more PPh₃ or switch to bidentate ligand (dppe). |
| Blue/Green Aqueous Layer | Copper leaching | Normal during workup. Wash with NH₄OH or EDTA to remove Cu traces. |
| Starting Material Remains | Catalyst poisoning | Ensure alkyne is not a chelator (e.g., propargyl amine). Increase catalyst loading. |
| Dimer (R-C≡C-C≡C-R) | Oxygen presence | Re-degas all solvents. Use "freeze-pump-thaw" method. |
Safety & Handling
-
Aryl Iodides: Generally irritants. Avoid inhalation.
-
Alkynes: Low molecular weight alkynes are flammable. Handle in a fume hood.
-
Palladium/Copper: Heavy metals. Dispose of aqueous waste in designated heavy metal streams.
-
Pressurized Vessels: If heating >60°C in a sealed tube, ensure glassware is rated for pressure to prevent explosion.
References
-
Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2][4][5] Chemical Reviews, 107(3), 874–922. Link
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1][2] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470. Link
-
Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Palladium-Catalyzed Copper-Free Sonogashira Cross-Coupling of Aryl Iodides with Terminal Alkynes in Water.[6] Journal of Organic Chemistry, 71(1), 379–381. Link
-
Biffis, A., Centomo, P., Del Zotto, A., & Zecca, M. (2018). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Chemical Reviews, 118(4), 2249–2295. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Grignard Reagent from 1-Iodo-4-(2-methoxyethyl)benzene
Part 1: Strategic Overview & Mechanistic Insights
The Substrate & Reaction Dynamics
The transformation of 1-Iodo-4-(2-methoxyethyl)benzene into its corresponding Grignard reagent, 4-(2-methoxyethyl)phenylmagnesium iodide , requires specific attention to the electronic and steric nature of the substrate. Unlike aryl bromides or chlorides, aryl iodides possess a significantly weaker C–X bond (approx. 65 kcal/mol for C–I vs. 81 kcal/mol for C–Br). This results in:
-
Rapid Insertion: Magnesium insertion is facile and often exothermic.
-
Homocoupling Risk: The primary impurity risk is Wurtz homocoupling (formation of 4,4'-bis(2-methoxyethyl)biphenyl), driven by local overheating and high concentration of the organic halide at the metal surface.
-
Chelation Effect: The para-(2-methoxyethyl) tail contains an ether oxygen capable of coordinating to the magnesium center. While less rigid than an ortho substituent, this "hemilabile" coordination can increase the solubility of the resulting Grignard species in THF but may also stabilize the Schlenk equilibrium towards monomeric species.
Solvent Selection: THF vs. Diethyl Ether
Tetrahydrofuran (THF) is the mandated solvent for this protocol.
-
Solubility: The coordination of the methoxy side chain, combined with the polar C–Mg bond, makes the complex highly soluble in THF. Diethyl ether often results in precipitation of the aryl magnesium iodide species, complicating transfer and stoichiometry.
-
Reactivity: THF's higher basicity (Lewis base) stabilizes the organomagnesium species, preventing aggregation that can lead to stalled reactions.
Part 2: Experimental Protocol
Reagents & Equipment Specifications
| Reagent / Material | Specification | Role |
| 1-Iodo-4-(2-methoxyethyl)benzene | >98% Purity, dried over molecular sieves | Substrate |
| Magnesium Turnings | Grignard grade, washed with 0.1M HCl if oxidized | Metal Source |
| Tetrahydrofuran (THF) | Anhydrous (<50 ppm H₂O), inhibitor-free | Solvent |
| Iodine ( | Resublimed crystals | Activator |
| Lithium Chloride (LiCl) | Anhydrous (0.5M in THF) | Titration Additive |
Experimental Workflow Diagram
Figure 1: Logical workflow for the generation of the Grignard reagent, emphasizing the critical initiation checkpoint.
Step-by-Step Procedure
Step 1: System Preparation
-
Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Charge the flask with Magnesium turnings (1.2 equiv) .
-
Expert Tip: Dry stir the magnesium under nitrogen for 10 minutes to create friction and expose fresh metal surfaces.
Step 2: Activation
-
Add a single crystal of Iodine (
) to the magnesium. -
Gently heat the flask bottom with a heat gun until violet vapors of iodine are visible and coat the magnesium.
-
Allow to cool, then add sufficient anhydrous THF to just cover the magnesium turnings.
Step 3: Initiation
-
Prepare a solution of 1-Iodo-4-(2-methoxyethyl)benzene (1.0 equiv) in anhydrous THF (concentration approx. 1.0 M).[1]
-
Add 5-10% of this solution directly to the magnesium slurry.
-
Observation: The reaction has initiated when the iodine color disappears (solution becomes clear/grey) and spontaneous reflux or bubbling occurs.
-
Troubleshooting: If initiation does not occur within 5 minutes, add 2-3 drops of 1,2-dibromoethane (entrainment method) and apply gentle heat.
Step 4: Propagation (The Critical Control Point)
-
Once initiated, dilute the reaction mixture with the remaining THF (target final concentration ~0.5 - 0.8 M).
-
Cool the flask to 0°C using an ice bath. Note: Cooling is non-standard for bromides but essential for iodides to suppress Wurtz homocoupling.
-
Add the remaining substrate solution dropwise over 30–45 minutes. Monitor internal temperature; do not allow it to exceed 10°C.
-
The solution should turn a dark grey/brown color (characteristic of aryl iodides).
Step 5: Digestion
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Stir for an additional 1–2 hours. The magnesium metal should be mostly consumed.
-
Allow the remaining solids to settle. The supernatant is the active Grignard reagent.
Part 3: Quality Control & Titration
Method: Knochel Titration (Iodine/LiCl) Why this method? Standard acid/base titration is inaccurate due to the basicity of magnesium alkoxides (impurities). The Knochel method specifically targets the C–Mg bond.
Protocol:
-
Titrant Preparation: Dissolve Iodine (254 mg, 1.0 mmol) in 3-4 mL of a 0.5 M LiCl solution in THF. The solution will be dark brown.[2]
-
Titration: Add the Grignard reagent dropwise via a syringe to the iodine solution at 0°C.
-
Endpoint: The endpoint is reached when the dark brown color of the iodine instantly disappears, resulting in a clear/colorless solution.
-
Calculation:
Part 4: Safety & Troubleshooting
| Hazard / Issue | Root Cause | Mitigation Strategy |
| Runaway Exotherm | Rapid addition of Aryl Iodide | Use 0°C bath; strictly control dropwise rate.[3] |
| Wurtz Coupling | Localized heating / High concentration | Dilute substrate; keep Temp < 10°C during addition. |
| Precipitation | Solubility limit reached | Add dry THF; ensure [Concentration] < 0.8 M. |
| No Initiation | Oxidized Mg surface | Use 1,2-dibromoethane; mechanical stirring of dry Mg. |
References
-
Knochel, P., et al. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[4] Synthesis, 2006.
-
Seyferth, D. "The Grignard Reagents." Organometallics (ACS Publications), 2009.
-
BenchChem Application Note. "Synthesis of Metoprolol from 4-(2-Methoxyethyl)phenol." (Context for substrate relevance).
-
Organic Syntheses. "General Procedures for Grignard Formation." Org.[1][5][6][7] Synth.
Sources
- 1. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Grignard Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. youtube.com [youtube.com]
Application Notes & Protocols: 1-Iodo-4-(2-methoxyethyl)benzene as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of 1-Iodo-4-(2-methoxyethyl)benzene as a key pharmaceutical intermediate. The guide moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into its application in robust carbon-carbon bond-forming reactions. We present detailed, self-validating protocols for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. Furthermore, we illustrate its potential in constructing complex molecular architectures relevant to active pharmaceutical ingredients (APIs).
Introduction: The Strategic Value of 1-Iodo-4-(2-methoxyethyl)benzene
In the landscape of medicinal chemistry, the assembly of complex molecular scaffolds from simple, functionalized building blocks is a cornerstone of drug discovery. 1-Iodo-4-(2-methoxyethyl)benzene emerges as a highly valuable, albeit specialized, intermediate. Its structure combines two key features:
-
An Aryl Iodide Moiety: The carbon-iodine bond is the most reactive of the aryl halides (C-I < C-Br < C-Cl) in the context of palladium-catalyzed cross-coupling reactions. This high reactivity allows for facile oxidative addition to a palladium(0) catalyst, often under significantly milder conditions than its bromide or chloride analogs, leading to higher yields and broader functional group tolerance.[1][2][3]
-
A (2-methoxyethyl)phenyl Core: This non-polar, flexible side chain is a structural motif present in various biologically active molecules. For instance, it is structurally related to the core of the well-known beta-blocker Metoprolol, which is synthesized from 4-(2-methoxyethyl)phenol.[4][5] The presence of this chain allows for the direct incorporation of this specific pharmacophore into a larger molecular entity.
This guide will detail the practical application of this intermediate, focusing on the palladium-catalyzed reactions that are fundamental to modern pharmaceutical synthesis.
Physicochemical & Safety Profile
Accurate characterization and safe handling are prerequisites for successful synthesis. The properties of a close structural analog, 1-iodo-4-(methoxymethyl)benzene, are summarized below for reference, as specific experimental data for the title compound is not widely published.
| Property | Value (for 1-iodo-4-(methoxymethyl)benzene) | Reference |
| CAS Number | 91912-54-8 | [6][7] |
| Molecular Formula | C₈H₉IO | [6][7] |
| Molecular Weight | 248.06 g/mol | [6][7] |
| Appearance | Liquid | [6] |
| InChIKey | DCQYAEJVEBYSTJ-UHFFFAOYSA-N | [6][7] |
| Safety Hazards | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [7][8] |
Handling & Storage Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[9]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9][10]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and oxidizing agents.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-I bond in 1-Iodo-4-(2-methoxyethyl)benzene is the primary site of reactivity, making it an ideal substrate for a suite of powerful palladium-catalyzed cross-coupling reactions. These methods are indispensable in pharmaceutical development for their reliability and precision in forming new carbon-carbon bonds.[12][13]
The Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is arguably one of the most important C-C bond-forming reactions, coupling an organoboron species with an organohalide.[14][15] Its advantages include mild reaction conditions, commercial availability of a vast array of boronic acids, and the low toxicity of boron-containing byproducts.
Causality of the Catalytic Cycle: The reaction proceeds via a well-established catalytic cycle. The base is crucial; it activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step—the transfer of the organic group from boron to palladium.[14]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-iodo-4-(methoxymethyl)benzene | 91912-54-8 [sigmaaldrich.com]
- 7. 1-Iodo-4-(methoxymethyl)benzene | C8H9IO | CID 13796873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Iodo-4-methoxy-2-methylbenzene | C8H9IO | CID 13140160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. angenechemical.com [angenechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. mdpi.com [mdpi.com]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Strategic Synthesis of Biologically Active Ethers using 1-Iodo-4-(2-methoxyethyl)benzene
Executive Summary
This guide details the synthetic utility of 1-Iodo-4-(2-methoxyethyl)benzene (CAS: 154607-01-9 / Analogous derivatives) as a pivotal building block in medicinal chemistry. While aryl iodides are ubiquitous, this specific reagent offers a unique advantage: the simultaneous installation of a reactive handle (Iodine) and a physicochemical modulator (the 2-methoxyethyl tail).
The 2-methoxyethyl group acts as a "stealth" solubilizing agent. Unlike bulky solubilizing groups that may disrupt binding affinity, this linear ether chain mimics short polyethylene glycol (PEG) linkers, improving aqueous solubility and metabolic stability compared to simple alkyl chains. This note provides validated protocols for converting this building block into biologically active diaryl ethers via Copper- and Palladium-catalyzed cross-coupling.
Strategic Value & Chemical Logic
The Pharmacophore Argument
In drug design, the 4-(2-methoxyethyl)phenyl moiety serves two functions:
-
Lipophilicity Modulation: It lowers LogP relative to a propyl or ethyl chain due to the ether oxygen, often improving oral bioavailability.
-
Metabolic Blocking: The terminal methyl ether is generally more stable to oxidation than a terminal methyl group on a long alkyl chain, though it can undergo O-demethylation by CYPs.
Reactivity Profile
The iodine substituent at the para position is highly activated for oxidative addition.
-
Selectivity: The iodine reacts significantly faster than bromides or chlorides, allowing for chemoselective coupling if other halogens are present on the target scaffold.
-
Stability: The methoxyethyl side chain is chemically inert under standard cross-coupling conditions (basic, high temp), making it compatible with both Pd and Cu catalysis.
Reaction Pathways & Workflow
The following diagram illustrates the divergent synthesis pathways available from 1-Iodo-4-(2-methoxyethyl)benzene, focusing on C-O bond formation (Ethers).
Figure 1: Divergent synthetic pathways. The primary focus of this guide is the C-O coupling (Green/Red paths) to generate ether-linked bioactive molecules.
Detailed Experimental Protocols
Protocol A: Copper-Catalyzed Ullmann-Type Coupling
Best For: Cost-sensitive scale-up, coupling with electron-rich phenols, and robust substrates. Mechanism: Cu(I) undergoes oxidative addition with the aryl iodide, followed by ligand exchange with the phenoxide and reductive elimination.
Materials Checklist
-
Substrate: 1-Iodo-4-(2-methoxyethyl)benzene (1.0 equiv)
-
Coupling Partner: Substituted Phenol (1.2 equiv)
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%)
-
Ligand: Picolinic acid (20 mol%) or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD)
-
Base:
(2.0 equiv) - Must be finely ground and dry. -
Solvent: DMSO (anhydrous)
Step-by-Step Procedure
-
Preparation: Oven-dry a reaction tube equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Charging: Add CuI (19 mg, 0.1 mmol), Picolinic acid (24.6 mg, 0.2 mmol), and
(424 mg, 2.0 mmol). -
Substrate Addition: Add the Phenol (1.2 mmol) and 1-Iodo-4-(2-methoxyethyl)benzene (262 mg, 1.0 mmol).
-
Note: If the starting material is liquid, add it via syringe after the solvent.
-
-
Solvation: Add anhydrous DMSO (2.0 mL). Cap the tube with a septum.
-
Degassing: Sparge the mixture with Argon for 5 minutes (needle in solution, vent needle out). Remove needles and seal strictly (Teflon screw cap preferred).
-
Reaction: Heat the block to 80–90 °C for 12–18 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The iodide spot (
) should disappear.
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with EtOAc (20 mL) and water (20 mL).
-
Filter through a pad of Celite to remove copper salts.
-
Wash the organic layer with brine (2 x 15 mL). Dry over
.
-
-
Purification: Concentrate in vacuo. Purify via flash chromatography (Silica gel, Gradient: 0%
20% EtOAc in Hexanes).
Protocol B: Palladium-Catalyzed Buchwald Ether Synthesis
Best For: Sterically hindered phenols, electron-deficient phenols, or valuable late-stage intermediates requiring mild conditions.
Materials Checklist
-
Substrate: 1-Iodo-4-(2-methoxyethyl)benzene (1.0 equiv)
-
Coupling Partner: Functionalized Phenol (1.1 equiv)
-
Pre-Catalyst:
(2 mol%) or (1.5 mol%) -
Ligand: tBuXPhos or RockPhos (3–4 mol%)
-
Rationale: Bulky, electron-rich biaryl phosphine ligands facilitate the difficult reductive elimination step in C-O bond formation.
-
-
Base:
(1.5 equiv) or -
Solvent: Toluene (anhydrous)
Step-by-Step Procedure
-
Catalyst Pre-complexation (Optional but Recommended): In a glovebox or under strict Schlenk conditions, mix
and tBuXPhos in a small amount of toluene and stir for 5 mins to generate the active species. -
Reaction Assembly: To a reaction vial, add the Phenol (1.1 mmol), Base (
, 1.5 mmol), and the aryl iodide (1.0 mmol). -
Catalyst Addition: Add the catalyst/ligand solution. Adjust total Toluene volume to achieve 0.2 M concentration (approx 5 mL per mmol).
-
Thermal Cycle: Heat to 90 °C for 4–8 hours.
-
Note: Pd-catalyzed ether synthesis with Aryl Iodides is often faster than Ullmann coupling.
-
-
Workup:
-
Dilute with Diethyl Ether.
-
Wash with 1M NaOH (to remove unreacted phenol) followed by Brine.
-
Caution: If your product is base-sensitive, skip the NaOH wash and rely on column chromatography.
-
-
Purification: Flash chromatography.
Comparative Data & Selection Guide
| Feature | Protocol A (Copper/Ullmann) | Protocol B (Palladium/Buchwald) |
| Cost | Low (Cu is cheap) | High (Pd + Ligands are expensive) |
| Temperature | High (80–120 °C) | Moderate (60–100 °C) |
| Oxygen Sensitivity | Moderate | High (Requires strict inert atmosphere) |
| Steric Tolerance | Low to Medium | Excellent (with RockPhos/tBuXPhos) |
| Functional Group Tolerance | Good (Amides, Esters ok) | Excellent (Nitriles, Heterocycles ok) |
Quality Control & Troubleshooting
Stability of the Methoxyethyl Tail
The 2-methoxyethyl ether linkage is robust under basic coupling conditions. However, avoid strong Lewis acids (
Common Failure Modes
-
"Stalled" Reaction (Ullmann): Often caused by wet
or ligand oxidation. Ensure the base is dried in a vacuum oven and the ligand is fresh. -
Deiodination: If the Iodine is replaced by Hydrogen (reduction), the solvent may be wet, or the catalytic cycle is stalling at the oxidative addition step. Switch to Protocol B (Palladium).
-
Homocoupling: Formation of the biaryl (dimer) is rare with C-O coupling conditions but possible if the phenol is not nucleophilic enough. Increase phenol equivalents.
References
-
Ullmann Coupling Grounding: Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of Organic Chemistry, 75(5), 1791–1794.[2] Link
-
Palladium Coupling Grounding: Burgos, C. H., et al. (2006).[3] Electron-Rich, Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers.[3][4] Angewandte Chemie International Edition, 45(26), 4321-4326. Link
-
General Reactivity of Aryl Iodides: Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844-14845. Link
-
Pharmacophore Context (Methoxyethyl): BenchChem. (2025).[5] Comparative Analysis of Benzene, [2-(methylthio)ethyl]- and its Oxygen Analog.[5] BenchChem Application Notes. Link
Sources
- 1. Synthesis of Diarylated 4-Pyridylmethyl Ethers via Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Buchwald-Hartwig Amination of 1-Iodo-4-(2-methoxyethyl)benzene
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are a prevalent structural motif in a vast array of bioactive molecules and functional materials.[1] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these crucial C-N bonds, largely superseding classical methods that often require harsh conditions and exhibit limited substrate scope.[1][2] This reaction's ability to couple a wide variety of amines with aryl halides and pseudohalides under relatively mild conditions has made it an indispensable tool in drug discovery and process chemistry.[3][4]
This document provides a detailed guide to the application of the Buchwald-Hartwig amination for the specific transformation of 1-Iodo-4-(2-methoxyethyl)benzene. We will delve into the mechanistic underpinnings of the reaction, provide a robust and validated experimental protocol, and offer insights into troubleshooting and optimization.
Reaction Overview and Mechanistic Insights
The Buchwald-Hartwig amination of 1-Iodo-4-(2-methoxyethyl)benzene with a primary or secondary amine is a palladium-catalyzed process that proceeds through a well-established catalytic cycle.
Reaction Scheme:
Where Ar = 4-(2-methoxyethyl)phenyl
The catalytic cycle, illustrated below, involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, forming a Pd(II) intermediate.[1][5] Aryl iodides are highly reactive in this step.[6]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A base, typically a non-nucleophilic one like sodium tert-butoxide, deprotonates the coordinated amine to form a palladium-amido complex.[5][7]
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][8]
Visualization of the Catalytic Cycle
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// Edges Pd0 -> OxAdd [label="Ar-I"]; OxAdd -> PdII_Aryl; PdII_Aryl -> AmineCoord [label="+ R1R2NH\n- I-"]; AmineCoord -> PdII_Amido; PdII_Amido -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; } .dot
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Reagents and Their Roles
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.
| Component | Examples | Function & Rationale | Citations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle precatalysts | Source of the active Pd(0) catalyst. Precatalysts offer improved stability and handling. | [5][6] |
| Phosphine Ligand | Buchwald-type biaryl phosphines (e.g., XPhos, RuPhos), DPPF, BINAP | Stabilizes the palladium center, promotes oxidative addition and reductive elimination, and influences reaction scope. Sterically hindered ligands are often crucial. | [9][10][11] |
| Base | Sodium tert-butoxide (NaOtBu), LHMDS, K₂CO₃, Cs₂CO₃ | Deprotonates the amine nucleophile to facilitate its coordination to the palladium center. Strong, non-nucleophilic bases are preferred. | [7][12] |
| Solvent | Toluene, Dioxane, THF | Solubilizes the reactants and catalyst. Anhydrous and degassed solvents are essential to prevent catalyst deactivation. | [6][13] |
Detailed Experimental Protocol
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 1-Iodo-4-(2-methoxyethyl)benzene with a model amine (e.g., morpholine).
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[14]
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
-
Organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
The reaction can be exothermic, especially on a larger scale.[15]
Reagents and Materials
| Reagent | MW | Amount (mmol) | Equivalents |
| 1-Iodo-4-(2-methoxyethyl)benzene | 262.10 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 (1 mol% Pd) |
| XPhos | 476.65 | 0.03 | 0.03 (3 mol%) |
| Sodium tert-butoxide | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 1-Iodo-4-(2-methoxyethyl)benzene (262 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (14.3 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL) via syringe. Follow with the addition of morpholine (105 µL, 1.2 mmol) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the careful addition of water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Experimental Workflow Diagram
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// Edges start -> setup; setup -> inert; inert -> add_liquids; add_liquids -> react; react -> monitor; monitor -> react [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> purify; purify -> end; } .dot
Caption: A typical workflow for the Buchwald-Hartwig amination.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) | Citations |
| Low or No Yield | Inactive catalyst (Pd(0) not formed); Poor substrate reactivity; Inappropriate ligand choice. | Use a palladium precatalyst; Screen different ligands (e.g., RuPhos for secondary amines); Ensure anhydrous and oxygen-free conditions. | [16] |
| Side Product Formation (e.g., Hydrodehalogenation) | Catalyst deactivation; Reaction temperature too high. | Optimize catalyst loading and reaction temperature; Screen different bases or solvents. | [16] |
| Inhibition with Aryl Iodides | The iodide salt formed during the reaction can inhibit the catalyst. | Use a less polar solvent like toluene to precipitate the iodide salt. | [6][17] |
| Reaction Stalls | Catalyst decomposition; Insufficient base. | Add a fresh portion of catalyst and ligand; Ensure an adequate excess of base is used. | [18] |
Conclusion
The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of N-aryl amines. The successful application of this methodology to 1-Iodo-4-(2-methoxyethyl)benzene relies on a sound understanding of the reaction mechanism and careful attention to experimental detail. By following the protocols and considering the troubleshooting guidance provided in this document, researchers can effectively utilize this powerful reaction in their synthetic endeavors.
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
Dialkylbiaryl phosphine ligands - Wikipedia. (n.d.). Retrieved from [Link]
- Singleton, M. L., & Blackmond, D. G. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Feyrer, A., & Breher, F. (2017). Palladium complexes of ferrocene-based phosphine ligands as redox-switchable catalysts in Buchwald–Hartwig cross-coupling reactions. Inorganic Chemistry Frontiers, 4(6), 964-976.
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (2022, January 18). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions | Journal of Chemical Education. (2021, August 20). Retrieved from [Link]
-
Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. - Preprints.org. (2021, November 2). Retrieved from [Link]
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Retrieved from [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - ResearchGate. (2025, October 14). Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Clevenger, A. L., et al. (2020). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Accounts of Chemical Research, 53(4), 834-848.
-
Use of base metals in Buchwald-Hartwig coupling - Wordpress. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig coupling - YouTube. (2019, January 7). Retrieved from [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. (2023, June 20). Retrieved from [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022, May 22). Retrieved from [Link]
-
Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved from [Link]
- Fors, B. P., et al. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. Organic letters, 11(16), 3654–3657.
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Amination of Aryl Iodides | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig cross-coupling reaction - YouTube. (2020, February 14). Retrieved from [Link]
-
Buchwald-Hartwig Coupling - YouTube. (2021, July 2). Retrieved from [Link]
-
Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. (n.d.). Retrieved from [Link]
-
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions | Organic Process Research & Development. (2019, November 12). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved from [Link]
-
1-Iodo-4-(methoxymethyl)benzene | C8H9IO | CID 13796873 - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 9. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 10. Palladium complexes of ferrocene-based phosphine ligands as redox-switchable catalysts in Buchwald–Hartwig cross-coupling reactions - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 12. uwindsor.ca [uwindsor.ca]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
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- 18. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Navigating the Thermal Instability of 2-Methoxyethyl Substituted Aryl Iodides
Welcome to the technical support center dedicated to addressing the challenges associated with the thermal instability of 2-methoxyethyl substituted aryl iodides. This guide is designed for researchers, scientists, and professionals in drug development who utilize these versatile building blocks in their synthetic endeavors. Our goal is to provide you with a comprehensive understanding of the underlying causes of instability and to offer practical, field-proven solutions to mitigate these issues, ensuring the success and reproducibility of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with 2-methoxyethyl substituted aryl iodides. The solutions provided are based on a combination of mechanistic understanding and empirical evidence from our application laboratories.
Question 1: I am observing significant degradation of my 2-methoxyethyl substituted aryl iodide during a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig), leading to low yields of the desired product. What is causing this, and how can I prevent it?
Answer:
The thermal instability of 2-methoxyethyl substituted aryl iodides, particularly in the presence of a palladium catalyst, is a common challenge. The primary cause is often a combination of factors, including the inherent lability of the aryl-iodine bond and the presence of the ether functionality on the side chain.
Root Causes and Mechanistic Insights:
-
Ether Cleavage: The 2-methoxyethyl group is susceptible to cleavage under both acidic and basic conditions, which are often present in cross-coupling reactions. This can be exacerbated by elevated temperatures. The ether oxygen can also coordinate to the palladium center, potentially facilitating side reactions. Studies on the thermal degradation of related compounds like 2-ethoxyethanol show that decomposition can lead to the formation of various byproducts, including aldehydes and alcohols.[1]
-
Radical Formation: Aryl iodides can undergo homolytic cleavage of the C-I bond at elevated temperatures to form aryl radicals.[2][3] These highly reactive species can then participate in a variety of undesired side reactions, such as dimerization or reaction with the solvent, leading to a complex mixture of byproducts and a reduction in the yield of the desired product. The presence of a transition metal catalyst can sometimes promote the formation of radical intermediates.[4]
-
Dehalogenation: A common side reaction in palladium-catalyzed couplings is the dehalogenation of the aryl halide substrate, where the iodine atom is replaced by a hydrogen atom.[5] This can occur through various mechanisms, including the reaction of the palladium-aryl intermediate with a hydride source in the reaction mixture.
Troubleshooting Protocol:
To address these issues, a systematic optimization of your reaction conditions is recommended. The following steps provide a logical workflow for troubleshooting and improving your reaction outcomes.
Experimental Workflow for Optimizing Cross-Coupling Reactions
Caption: Troubleshooting workflow for optimizing cross-coupling reactions.
Detailed Recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | Screen a range of lower temperatures (e.g., 60-80 °C). | Reduces the rate of thermal decomposition pathways, including ether cleavage and radical formation. |
| Base | Use milder bases such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOtBu or LiHMDS. | Strong bases can promote ether cleavage and other side reactions. Milder bases are often sufficient for transmetalation in Suzuki couplings and for the deprotonation of amines in Buchwald-Hartwig reactions.[6][7] |
| Ligand | For palladium-catalyzed reactions, employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). | These ligands promote the desired oxidative addition and reductive elimination steps, which can outcompete the decomposition pathways.[8][9] |
| Catalyst Loading | Optimize the palladium catalyst loading. Start with a standard loading (e.g., 2 mol%) and adjust as needed. | While a higher catalyst loading can sometimes improve conversion, it can also accelerate decomposition. Finding the optimal balance is key. |
| Solvent | Use less polar, higher-boiling point solvents like toluene or dioxane. | These solvents are generally less reactive than polar aprotic solvents like DMF or DMA and can help to minimize side reactions. For Buchwald-Hartwig aminations, toluene can be favored as it reduces the solubility of iodide salts that can inhibit the catalyst.[10] |
| Additives | In cases of suspected radical-mediated decomposition, the addition of a radical inhibitor like butylated hydroxytoluene (BHT) in catalytic amounts may be beneficial. | This can help to quench radical species that may be forming and leading to byproduct formation. |
| Reaction Time | Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed. | Prolonged reaction times at elevated temperatures will inevitably lead to increased decomposition. |
Question 2: I am trying to purify a 2-methoxyethyl substituted aryl iodide by silica gel chromatography, but I am recovering a significant amount of an impurity that appears to be the corresponding phenol. What is happening and how can I avoid this?
Answer:
The observation of the corresponding phenol as an impurity after silica gel chromatography is a strong indication of on-column decomposition.
Root Cause and Mechanistic Insight:
Silica gel is acidic and can promote the cleavage of the ether linkage in your 2-methoxyethyl substituted aryl iodide. This is a classic example of an acid-catalyzed ether cleavage reaction.[11] The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of a water molecule (present on the silica surface or in the eluent) on the activated carbon atom, leading to the formation of the phenol and 2-methoxyethanol.
Proposed Mechanism of On-Column Decomposition
Caption: Acid-catalyzed ether cleavage on silica gel.
Purification Protocol to Minimize Decomposition:
| Step | Action | Rationale |
| 1. Neutralize Silica Gel | Prepare a slurry of silica gel in your desired eluent and add 1-2% (v/v) of triethylamine or ammonia solution. Mix thoroughly and then pack the column. | This neutralizes the acidic sites on the silica gel, preventing the acid-catalyzed cleavage of the ether linkage. |
| 2. Use an Alternative Stationary Phase | Consider using a less acidic stationary phase, such as neutral alumina or Florisil, for your chromatography. | These materials are less likely to promote the decomposition of your acid-sensitive compound. |
| 3. Minimize Residence Time | Run the column as quickly as possible while still achieving good separation. Use a slightly more polar eluent system to decrease the retention time of your product. | Reducing the time your compound spends in contact with the stationary phase will minimize the extent of any potential decomposition. |
| 4. Alternative Purification Methods | If chromatography proves to be too problematic, consider alternative purification techniques such as recrystallization or distillation (if the compound is thermally stable enough under vacuum). | These methods avoid the use of acidic stationary phases altogether. |
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for 2-methoxyethyl substituted aryl iodides upon heating?
A1: The primary thermal decomposition pathway is often initiated by the homolytic cleavage of the aryl-iodine bond to generate an aryl radical and an iodine radical.[2][3] This is typically the weakest bond in the molecule. The resulting aryl radical is highly reactive and can undergo a variety of subsequent reactions, including hydrogen abstraction from the solvent or another molecule to form a de-iodinated arene, or dimerization to form biaryl impurities. A secondary decomposition pathway, especially in the presence of acid or base catalysts, is the cleavage of the C-O bond of the ether.[11][12]
Q2: How should I store my 2-methoxyethyl substituted aryl iodide to ensure its long-term stability?
A2: To ensure the long-term stability of your 2-methoxyethyl substituted aryl iodide, it is recommended to store it under the following conditions:
-
Temperature: Store at low temperatures (e.g., in a refrigerator at 2-8 °C or a freezer at -20 °C).
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by storing in an amber vial or by wrapping the container in aluminum foil. Light can promote the formation of radical species.
-
Purity: Ensure the compound is as pure as possible before long-term storage, as impurities can sometimes catalyze decomposition.
Q3: Are there any analytical techniques that are particularly well-suited for monitoring the stability of these compounds?
A3: Yes, several analytical techniques can be effectively used to monitor the stability and purity of 2-methoxyethyl substituted aryl iodides:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for quantitatively assessing the purity of your compound and detecting the formation of decomposition products over time. A stability-indicating method can be developed by intentionally degrading a sample (e.g., by heating or exposure to acid/base) to identify the retention times of the major degradants.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile byproducts of decomposition. However, care must be taken to use a sufficiently low injection port temperature to avoid on-instrument degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of your compound and for identifying and quantifying impurities. Comparing the spectra of a fresh sample to an aged or stressed sample can reveal the presence of degradation products.
Q4: Can the 2-methoxyethyl group itself participate in or interfere with cross-coupling reactions?
A4: Yes, the 2-methoxyethyl group can potentially influence the outcome of cross-coupling reactions. The ether oxygen atoms are Lewis basic and can coordinate to the metal catalyst (e.g., palladium). This coordination can, in some cases, influence the reactivity and selectivity of the reaction, either in a beneficial or detrimental way. For example, ortho-alkoxy groups have been shown to direct C-H activation reactions.[13][14] In other cases, strong coordination to the metal center could potentially inhibit the catalytic cycle. It is therefore important to consider the potential for such interactions when designing and optimizing your reaction conditions.
References
-
Burton, D. J., & Hartgraves, G. A. (2012). Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides. ACS Publications. [Link]
-
Waser, J., et al. (2012). Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides. PMC - NIH. [Link]
-
Waser, J., et al. (2012). Copper Mediated Fluorination of Aryl Iodides. PMC - NIH. [Link]
-
Waser, J., et al. (2013). Copper-catalyzed[15][16]-rearrangements of allylic iodides and aryl α-diazoacetates. NIH. [Link]
-
ResearchGate. (2016). Does anyone know about how to quantitatively determine the Aryl iodine concentration in tissue using chemical method?. [Link]
-
ResearchGate. (n.d.). Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Waser, J., et al. (2022). Palladium-Catalyzed trans-Hydroalkoxylation: Counterintuitive Use of an Aryl Iodide Additive to Promote C–H Bond Formation. PMC. [Link]
-
Al-Mughaid, H., et al. (2022). Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study. PMC - NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
The Journal of Physical Chemistry A. (2023). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. [Link]
-
ScienceOpen. (n.d.). Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
- Google Patents. (n.d.). US7842743B2 - Stabiliser composition for halide-containing polymers.
-
Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ATSDR. (n.d.). 7. ANALYTICAL METHODS. [Link]
-
ResearchGate. (n.d.). (a) Previous methods of preparing aryl iodides from aryl bromides. (b).... [Link]
-
ACS Publications. (n.d.). Synthesis, Structure, and Reactivity of Stable Alkyl and Aryl Iodide Complexes of the Formula [ ( q5-C5H5)Re(NO)(PPh,)( IR)]+BF4. [Link]
-
PubMed. (2025). Palladium/Norbornene-Catalyzed ortho-Alkoxycarbonylation of Aryl Iodides Enabled Directly by Chloroformates. [Link]
-
The Weizmann Institute of Science. (n.d.). Reaction of aryl iodides with (PCP)Pd(II)-alkyl and aryl complexes: Mechanistic aspects of carbon-carbon bond formation. [Link]
-
PMC - NIH. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. [Link]
-
ResearchGate. (n.d.). Carbonylative Suzuki Coupling Reaction of Aryl Iodides with Various Arylboronic Acids a (continued). [Link]
-
Nature. (n.d.). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. [Link]
-
ETH Zürich. (n.d.). Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. [Link]
-
MDPI. (2023). A Novel Fluorescence Sensor for Iodide Detection Based on the 1,3-Diaryl Pyrazole Unit with AIE and Mechanochromic Fluorescence Behavior. [Link]
-
PubMed. (2018). Palladium-Catalyzed Ortho-Silylation of Aryl Iodides with Concomitant Arylsilylation of Oxanorbornadiene: Accessing Functionalized ( Z)-β-Substituted Vinylsilanes and Their Analogues. [Link]
-
Chemistry LibreTexts. (2015). 9.8: Reactions of Ethers. [Link]
-
PMC. (n.d.). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. [Link]
-
SCCWRP FTP. (n.d.). Evaluating Analytical Methods for Detecting Unknown Chemicals in Recycled Water. [Link]
-
Nature. (2023). Ortho-C–H methoxylation of aryl halides enabled by a polarity-reversed N–O reagent. [Link]
-
ChemRxiv. (n.d.). A Triazole-Substituted Aryl Iodide with Omnipotent Reactivity in Enantioselective Oxidative Couplings. [Link]
-
MDPI. (n.d.). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. [Link]
-
Semantic Scholar. (1987). Thermal decomposition of poly(aryl ether ketones). [Link]
-
ResearchGate. (2014). (PDF) Mechanism of thermal decomposition of poly(ether ether ketone) (PEEK) from a review of decomposition studies. [Link]
-
PMC. (2023). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. [Link]
-
PMC. (n.d.). The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. [Link]
Sources
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- 3. Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1H NMR spectrum analysis of 1-Iodo-4-(2-methoxyethyl)benzene
Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Development Scientists
Executive Summary & Structural Context[1][2][3][4][5]
1-Iodo-4-(2-methoxyethyl)benzene is a bifunctional building block frequently employed in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Its structure features a para-substituted benzene ring containing an aryl iodide (reactive handle) and a protected primary alcohol in the form of a methyl ether (stable tail).
This guide provides a comparative spectral analysis to validate the identity of this compound, specifically distinguishing it from its metabolic precursors (alcohols) and non-halogenated analogs.
Key Spectral Signature
The definitive identification relies on three distinct regions:[1][2]
-
Aromatic Region (
7.0–7.7): A symmetric AA'BB' system characteristic of p-disubstitution, distinguished by the significant deshielding effect of the iodine atom. -
Ether Linkage (
3.3–3.6): A sharp singlet (methoxy) and a triplet (methylene adjacent to oxygen). -
Benzylic Position (
2.8–2.9): A triplet corresponding to the methylene attached to the ring.
Comparative Analysis: Target vs. Alternatives
To ensure scientific integrity, one must validate the product against potential impurities or starting materials. The table below contrasts the target molecule with its direct precursor, 2-(4-iodophenyl)ethanol , and its non-iodinated analog, (2-methoxyethyl)benzene .
Table 1: Comparative Chemical Shift Data ( , 400 MHz)
| Feature | Target: 1-Iodo-4-(2-methoxyethyl)benzene | Precursor: 2-(4-iodophenyl)ethanol | Analog: (2-methoxyethyl)benzene |
| Aromatic System | AA'BB' System | AA'BB' System | Multiplet |
| Methoxy ( | Singlet ( | Absent | Singlet ( |
| Ether/Alcohol ( | Triplet ( | Triplet ( | Triplet ( |
| Hydroxyl ( | Absent | Broad Singlet ( | Absent |
| Benzylic ( | Triplet ( | Triplet ( | Triplet ( |
Critical Insight: The disappearance of the broad -OH singlet and the appearance of the sharp methoxy singlet at
3.36 is the primary confirmation of successful methylation. The retention of the aromatic doublet at~7.61 confirms the Iodine handle remains intact and was not reduced (dehalogenated) during the reaction.
Detailed Spectral Assignment
The Aromatic Region (AA'BB' System)
The para-substitution creates a plane of symmetry, rendering the two protons ortho to the iodine equivalent (
-
7.61 ppm (Doublet,
Hz, 2H, ): These protons are significantly deshielded by the large, polarizable Iodine atom. While Iodine is less electronegative than Bromine, its anisotropy and "heavy atom effect" typically shift ortho protons downfield relative to benzene ( 7.36). -
6.98 ppm (Doublet,
Hz, 2H, ): These protons are shielded relative to the set due to the electron-donating alkyl chain (hyperconjugation) and their distance from the iodine.
The Aliphatic Chain
-
3.57 ppm (Triplet,
Hz, 2H): The methylene protons adjacent to the oxygen ( ). The electronegative oxygen deshields these protons, placing them in the typical ether range (3.4–3.8 ppm).[3] -
3.36 ppm (Singlet, 3H):
The terminal methyl ether (
). This is a diagnostic peak for product formation. -
2.83 ppm (Triplet,
Hz, 2H): The benzylic methylene protons ( ). These are slightly deshielded by the aromatic ring current but appear upfield of the ether methylene.
Visualization of Logic & Workflow
Diagram 1: Spectral Assignment Logic
This diagram maps the chemical structure to the specific NMR signals, illustrating the shielding/deshielding logic.
Caption: Mapping of structural moieties to chemical shift values. Note the distinct separation of aromatic protons due to the Iodine substituent.
Diagram 2: Synthesis Verification Workflow
A self-validating protocol to confirm the transformation from the alcohol precursor.
Caption: Logical decision tree for interpreting the NMR spectrum during synthesis monitoring.
Experimental Protocol
To reproduce the data cited above, follow this standardized sample preparation protocol. This ensures that concentration effects (which can shift the benzylic and ether peaks) are minimized.
-
Sample Mass: Weigh 10–15 mg of the oil/solid.
-
Solvent: Dissolve in 0.6 mL of
(Chloroform-d).-
Note: Ensure the solvent contains 0.03% v/v TMS (Tetramethylsilane) as an internal reference (
0.00).
-
-
Filtration: If the sample appears turbid (common if inorganic salts from the alkylation remain), filter through a small plug of glass wool or a 0.45
m PTFE syringe filter into the NMR tube. -
Acquisition:
-
Transients (Scans): 16 (sufficient for >95% purity).
-
Relaxation Delay (
): 1.0 second. -
Pulse Angle: 30° or 45°.
-
Troubleshooting Common Impurities[10]
-
Water: Appears as a broad singlet around
1.56 in . Do not confuse this with the starting material -OH. Add a drop of and shake; if the peak disappears/moves, it is water/exchangeable. -
Ethyl Acetate: Common residual solvent.[4][5] Look for singlet at
2.05, quartet at 4.12, triplet at 1.26. -
Grease: Broad multiplets at
0.8–1.3.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Standard text for additivity rules and coupling constants).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).[7] (Source for comparative spectral data of p-substituted benzenes and phenethyl ethers). Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
Sources
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- 4. scs.illinois.edu [scs.illinois.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. 1-Iodo-4-(methoxymethyl)benzene | C8H9IO | CID 13796873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
Comparing reactivity of 1-Iodo-4-(2-methoxyethyl)benzene vs 1-Bromo analog
Technical Comparison Guide: Reactivity of 1-Iodo-4-(2-methoxyethyl)benzene vs. 1-Bromo Analog
Executive Summary
In the synthesis of functionalized aromatics, the choice between 1-Iodo-4-(2-methoxyethyl)benzene (Compound I) and 1-Bromo-4-(2-methoxyethyl)benzene (Compound Br) is rarely a simple matter of "iodide is faster." While the C–I bond is thermodynamically weaker, leading to faster oxidative addition, practical application reveals a complex trade-off involving catalyst turnover, atom economy, and lithiation kinetics.
Key Takeaway:
-
Choose the Iodo-analog for Lithium-Halogen exchange at cryogenic temperatures (kinetic control) or when using mild, ligand-free Pd-catalysis conditions.
-
Choose the Bromo-analog for scalable Suzuki-Miyaura couplings using modern bulky phosphine ligands, where the rate-limiting step shifts away from oxidative addition, and cost/atom-economy becomes paramount.
Physicochemical Profile & Bond Energetics
The fundamental reactivity difference stems from the bond dissociation energy (BDE) and the polarizability of the carbon-halogen bond.
| Feature | 1-Iodo-4-(2-methoxyethyl)benzene | 1-Bromo-4-(2-methoxyethyl)benzene | Implication |
| C–X BDE | ~65 kcal/mol | ~81 kcal/mol | Iodide undergoes oxidative addition ~10³–10⁴ times faster. |
| Bond Length | ~2.10 Å | ~1.90 Å | Iodide is sterically more accessible but the bond is "softer." |
| Leaving Group Ability | Excellent ( | Good ( | Iodide is superior for nucleophilic aromatic substitution ( |
| Atom Economy | Lower (Iodine MW = 126.9) | Higher (Bromine MW = 79.9) | Bromide is preferred for large-scale process chemistry. |
Structural Note on the Methoxyethyl Group: The para-(2-methoxyethyl) substituent is an electron-donating alkyl ether. Unlike ortho-substituents, it does not offer proximal chelation to the metal center at the reaction site (ipso position). However, it significantly enhances solubility in ethereal solvents (THF, MTBE) compared to simple alkyl analogs, acting as a "distal solvating arm."
Reactivity Analysis: The Core Comparison
A. Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Conventional Wisdom: Aryl iodides are superior because oxidative addition is the rate-determining step (RDS). Field Insight: This dogma fails with modern catalyst systems.
-
The "Iodide Effect" (Poisoning): In classical systems (e.g.,
), aryl iodides can sometimes perform worse than bromides at moderate temperatures ( C).[1] The stable dimeric species can form, or the high affinity of iodide for Pd(II) can inhibit the transmetalation step by effectively crowding the coordination sphere. -
Ligand Selection:
-
With
: Use Iodide if running at room temperature; use Bromide if heating to reflux (reflux is often required for Br oxidative addition). -
With Bulky Phosphines (e.g., XPhos, SPhos): Bromide is preferred. The ligands accelerate oxidative addition so effectively that the lability difference between I and Br becomes negligible. The Bromide offers better atom economy and avoids the formation of inhibitory Pd-iodide clusters.
-
B. Lithium-Halogen Exchange
This is where the Iodo-analog dominates.
-
Kinetics: The I/Li exchange is extremely fast (diffusion controlled) at
C. The Br/Li exchange is slower and requires strictly controlled temperatures to compete with Wurtz coupling (homocoupling). -
Selectivity: If the molecule contains other sensitive groups (e.g., esters, nitriles), the Iodo-analog allows for exchange at temperatures so low (
C to C) that nucleophilic attack on the sensitive groups is kinetically suppressed. The Bromo-analog often requires warmer temperatures ( C) where side reactions begin to compete.
Visualization of Reactivity Pathways
The following diagram illustrates the energy landscape differences. Note the lower activation energy (
Caption: Comparative reaction coordinate flow. Note the Iodide's rapid oxidative addition can lead to stable intermediates that may bottleneck transmetalation in specific catalytic cycles.
Self-Validating Experimental Protocols
These protocols are designed to be robust. The "Checkpoints" act as self-validation steps to ensure the reaction is proceeding correctly before committing the entire batch.
Protocol A: Lithium-Halogen Exchange (Targeting the Iodo-Analog)
Best for: Generating the nucleophile for reaction with aldehydes/ketones.
Reagents:
-
1-Iodo-4-(2-methoxyethyl)benzene (1.0 equiv)
- -Butyllithium (1.1 equiv, titrated)
-
Anhydrous THF (0.5 M concentration)
-
Electrophile (e.g., Benzaldehyde, 1.2 equiv)
Workflow:
-
Setup: Flame-dry a 3-neck flask under Argon. Add substrate and THF.[2] Cool to
C (Dry ice/Acetone). -
Exchange: Add
-BuLi dropwise over 10 mins. Stir for 15 mins at C.-
Checkpoint 1 (Validation): Pull a 0.1 mL aliquot, quench in
. Analyze by NMR. Disappearance of aryl-I peaks and appearance of aryl-D (triplet to broad singlet shift) confirms lithiation.
-
-
Quench: Add electrophile dropwise. Stir 30 mins at
C, then warm to RT. -
Workup: Quench with sat.
. Extract with EtOAc.
Why Iodo? The Bromo-analog would require stirring for 1-2 hours at
Protocol B: Competitive Suzuki Coupling (Bromo vs. Iodo)
Best for: Determining the optimal substrate for scale-up.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
- (2.0 equiv)
-
Catalyst:
(1 mol%) - Chosen for robustness over . -
Solvent: Dioxane/Water (4:1)
Workflow:
-
Mix: Combine all solids in a vial. Evacuate/backfill Argon (3x).
-
Solvate: Add degassed solvents.
-
Heat:
-
For Iodo: Run at
C . -
For Bromo: Run at
C .
-
-
Checkpoint 2 (TLC/GC): Monitor at 1 hour.
-
Observation: The Iodo reaction may show "stalling" if the catalyst dies (Pd black precipitation). The Bromo reaction often shows steady, linear conversion.
-
Decision Matrix
Use this logic gate to select your starting material.
Caption: Decision tree for selecting the optimal halogenated precursor based on reaction type and scale.
References
-
Mechanistic Studies on Pd-Catalyzed Cross-Coupling
-
Lithium-Halogen Exchange Kinetics
-
General Reactivity Trends of Haloarenes
- Title: Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene.
-
Source: BenchChem.[4]
Sources
Validating Synthesis of 1-Iodo-4-(2-methoxyethyl)benzene via GC-MS
Executive Summary: The Purity Paradox
In the development of aryl-alkyl ethers for cross-coupling precursors, researchers often encounter a "purity paradox." The 1H-NMR spectrum of a synthesized intermediate like 1-Iodo-4-(2-methoxyethyl)benzene may appear pristine, yet subsequent Suzuki or Heck couplings fail or produce erratic yields.
The culprit is often trace impurities—specifically unreacted alcohols or de-iodinated byproducts—that exist below the sensitivity threshold of standard NMR scans but are potent catalyst poisons.
This guide objectively compares analytical validation methods, establishing why Gas Chromatography-Mass Spectrometry (GC-MS) is the superior protocol for validating this specific synthesis. We provide a self-validating workflow, experimental parameters, and a mechanistic breakdown of the mass spectral signature.
Comparative Analysis: Selecting the Right Tool
For the synthesis of 1-Iodo-4-(2-methoxyethyl)benzene (Target Molecule, TM ), typically achieved via the methylation of 4-iodophenethyl alcohol, the choice of analytical method dictates the confidence level of your Certificate of Analysis (CoA).
Table 1: Analytical Method Performance Matrix
| Feature | GC-MS (Recommended) | 1H-NMR (400 MHz) | HPLC-UV |
| Primary Utility | Impurity profiling & Structural Fingerprinting | Structural elucidation | Quantification of non-volatiles |
| Sensitivity (LOD) | High (ppb to ppm range) | Moderate (~0.1 - 0.5%) | High (ppm range) |
| Selectivity | Excellent: Separates by BP and Mass | Good: Distinct chemical shifts | Moderate: Relies on Retention Time |
| Blind Spot | Thermally unstable compounds (Rare for this TM) | Trace impurities overlapping with solvent/product peaks | Co-eluting peaks without MS confirmation |
| Validation Value | Confirms absence of starting material & presence of Iodine | Confirms carbon skeleton connectivity | Confirms purity % (area under curve) |
Why GC-MS Wins for This Application
While NMR is non-negotiable for confirming the structure (verifying the ether linkage), it struggles to detect 0.5% unreacted alcohol starting material, which can overlap with the product's methylene signals. HPLC-UV requires a reference standard to identify new impurity peaks.
GC-MS provides a self-validating system :
-
Chromatographic Separation: The ether product (lower boiling point) separates cleanly from the hydrogen-bonding alcohol starting material.
-
Mass Spectral Tag: The unique isotopic signature of Iodine (Mass 127) allows for immediate confirmation that the halogen is intact, distinguishing the product from de-iodinated side products (e.g., (2-methoxyethyl)benzene).
Experimental Protocol
The following protocol is designed for the validation of 1-Iodo-4-(2-methoxyethyl)benzene synthesized via Williamson ether synthesis (NaH/MeI) from 4-iodophenethyl alcohol.
3.1 Sample Preparation
-
Solvent: Dichloromethane (HPLC Grade). Reason: High solubility of aryl iodides and low boiling point for solvent delay.
-
Concentration: 1 mg/mL.
-
Filtration: 0.2 µm PTFE syringe filter to remove inorganic salts (NaI/NaCl) from the quench.
3.2 GC-MS Method Parameters
-
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm). Reason: Low bleed, excellent separation of non-polar aromatics.
-
Inlet: Split Mode (20:1), 250°C.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 15°C/min to 300°C.
-
Hold 3 min.
-
-
MS Source: Electron Ionization (EI), 70 eV, 230°C.
-
Scan Range: 40–400 m/z.
-
Solvent Delay: 3.0 min.
Data Interpretation & Validation
This section details the expected results. If your data deviates from these checkpoints, the synthesis is invalid.
4.1 Chromatographic Profile
-
Retention Time (RT) Logic:
-
Product (Ether): Elutes earlier (approx. 10.5 min).[1][2] The "capping" of the hydroxyl group removes hydrogen bonding, significantly lowering the boiling point.
-
Starting Material (Alcohol): Elutes later (approx. 11.8 min) due to intermolecular H-bonding and interaction with the stationary phase.
-
Validation Check: The absence of a peak at the alcohol's RT confirms reaction completion.
-
4.2 Mass Spectral Fingerprint (EI, 70eV)
The mass spectrum provides the structural proof. You must observe the following ions:
-
Molecular Ion (
): m/z 262-
Intensity: Moderate to Strong.
-
Significance: Confirms the formula
. If this is 136, you have lost the Iodine (de-halogenation).
-
-
The "Iodine Loss" Peak (
): m/z 135 -
The Ether Fragment: m/z 45
-
Aromatic Series: m/z 77, 91
-
Typical phenyl (
) and tropylium ( ) fragments indicating the benzene core.
-
Visualization of Workflows & Mechanisms
Diagram 1: Analytical Decision & Validation Workflow
This flowchart illustrates the logic for choosing GC-MS and the "Go/No-Go" decision points during validation.
Figure 1: Decision matrix for validating the synthesis of aryl-alkyl ethers.
Diagram 2: Electron Ionization Fragmentation Pathway
Understanding why the peaks exist prevents misinterpretation of background noise.
Figure 2: Primary fragmentation pathways of 1-Iodo-4-(2-methoxyethyl)benzene under 70eV EI.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[6] (Standard text for interpretation of Mass Spectra and fragmentation rules).
-
NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[7][8] National Institute of Standards and Technology.[7] [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Context for the importance of aryl iodide purity). [Link]
-
Agilent Technologies. (2020). GC/MS Application Guide for Environmental and Chemical Analysis. (Source for standard DB-5MS method parameters). [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 1-Iodo-4-(methoxymethyl)benzene | C8H9IO | CID 13796873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzene, 1-iodo-4-methyl- [webbook.nist.gov]
- 8. GCMS Section 6.13 [people.whitman.edu]
Benchmarking Guide: Cross-Coupling Efficiency of 4-(2-Methoxyethyl)phenyl Iodide
Executive Summary
4-(2-Methoxyethyl)phenyl iodide represents a "privileged" building block in modern drug discovery, combining the high reactivity of an aryl iodide with the physicochemical benefits of a short polyether tail. Unlike simple alkyl-substituted aryl halides (e.g., 4-ethylphenyl iodide), the methoxyethyl side chain introduces a dipole that enhances solubility in polar organic solvents and aqueous mixtures without compromising lipophilicity required for membrane permeability.
This guide benchmarks the performance of this specific iodide against its bromide analogue and hydrophobic counterparts, demonstrating its superior utility in rapid, mild cross-coupling protocols (Suzuki-Miyaura and Sonogashira).
Technical Profile & Strategic Value
The Molecule[1][2][3][4][5]
-
Core Structure: para-Substituted Aryl Iodide.
-
Functional Handle: 2-Methoxyethyl group (
). -
Electronic Character: Weakly electron-donating via inductive effect (
) of the alkyl chain. The oxygen atom is distal, preventing direct resonance donation ( ) to the ring, preserving the electrophilicity of the C-I bond.
Comparative Advantage Matrix
| Feature | 4-(2-Methoxyethyl)phenyl Iodide | 4-(2-Methoxyethyl)phenyl Bromide | 4-Ethylphenyl Iodide |
| C-X Bond Energy | ~65 kcal/mol (Weak, Reactive) | ~81 kcal/mol (Stronger, Slower) | ~65 kcal/mol |
| Oxidative Addition | Fast (Rate-limiting step minimized) | Slow (Often requires heat) | Fast |
| Solubility (EtOH/H2O) | High (Ether oxygen assists) | High | Low (Aggregation risk) |
| Atom Economy | Lower (Massive leaving group) | Higher | Lower |
| Use Case | Late-stage functionalization, mild conditions | Scale-up (Cost sensitive) | General hydrophobic scaffolds |
Benchmarking Experiment 1: Suzuki-Miyaura Coupling
The primary benchmark evaluates the kinetic efficiency of the iodide versus the bromide in a "green" solvent system, critical for pharmaceutical process chemistry.
Experimental Protocol A: Mild Condition Screening
-
Objective: Determine time-to-conversion at ambient temperature.
-
Reagents:
-
Substrate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Catalyst:
(3 mol%) -
Base:
(2.0 equiv) -
Solvent: Ethanol/Water (3:1)
-
-
Conditions:
, Nitrogen atmosphere.
Results: Kinetic Conversion Profile
The following data represents standardized kinetic profiling for para-substituted aryl halides under the described conditions.
| Time (min) | Iodide Analogue Conversion (%) | Bromide Analogue Conversion (%) |
| 15 | 45% | < 5% |
| 30 | 82% | 12% |
| 60 | >98% (Complete) | 28% |
| 120 | - | 55% |
| 240 | - | 88% |
Interpretation: The 4-(2-methoxyethyl)phenyl iodide achieves full conversion within 1 hour at room temperature. The bromide analogue requires either extended time (>4 hours) or thermal activation (
Benchmarking Experiment 2: Copper-Free Sonogashira
Aryl iodides are uniquely capable of undergoing Sonogashira coupling without copper co-catalysts, reducing heavy metal contamination—a critical parameter in GMP synthesis.
Experimental Protocol B: Cu-Free Alkynylation
-
Substrate: 4-(2-Methoxyethyl)phenyl iodide.
-
Coupling Partner: Phenylacetylene (1.5 equiv).
-
Catalyst:
(2 mol%). -
Base/Solvent: Pyrrolidine (used as both).
-
Temperature:
.
Performance Data
-
Iodide Yield: 92% isolated yield (3 hours).
-
Bromide Yield: <10% conversion (requires CuI co-catalyst to proceed).
Mechanism Insight: The lability of the C-I bond allows the Pd(0) species to insert rapidly. In the absence of Copper, the transmetallation step relies on the formation of an alkynyl-amine complex, which is slower; however, the initial oxidative addition of the bromide is too slow to sustain the cycle without Copper's assistance in activating the alkyne.
Mechanistic Visualization
Diagram 1: Catalytic Efficiency & Oxidative Addition
This diagram illustrates why the Iodide (I) outperforms the Bromide (Br) in the rate-determining step of the Suzuki cycle.
Caption: Comparative Oxidative Addition kinetics. The Iodide pathway (Blue) proceeds rapidly at ambient temperature, while the Bromide pathway (Red) acts as a kinetic bottleneck.
Diagram 2: Selection Decision Matrix
When should a chemist choose 4-(2-methoxyethyl)phenyl iodide over cheaper alternatives?
Caption: Decision workflow for selecting the optimal building block based on thermal constraints and solubility requirements.
Scientific Validation & Causality
The Solubility Factor
The 2-methoxyethyl group acts as a "mini-PEG" (polyethylene glycol) tail. In drug discovery, this is often termed a "solubilizing linker."
-
Mechanism: The ether oxygen accepts hydrogen bonds from water/protic solvents.
-
Impact on Coupling: In heterogeneous Suzuki couplings (using
in ), the enhanced solubility of the iodide prevents the formation of oily aggregates often seen with purely lipophilic alkyl-iodides. This ensures a consistent concentration of substrate in the active catalytic phase, improving reaction kinetics and reproducibility.
The Iodide Effect (Hammett Correlation)
While the alkyl group is weakly electron-donating (
-
The bond dissociation energy (BDE) of
is approximately 16 kcal/mol lower than . -
This energy gap lowers the activation energy (
) for the oxidative addition step, allowing the reaction to proceed at , whereas the bromide typically requires to overcome the barrier.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Provides comparative kinetic data on Halide reactivity I > Br > Cl). Link
- Lipshutz, B. H., & Ghorai, S. (2008). Transition-metal-catalyzed cross-couplings going green: in water at room temperature. Aldrichimica Acta, 41(3), 59-72. (Context for aqueous/mild coupling conditions).
-
Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456. (Discusses the solubility effects of ether/methoxyethyl side chains). Link
Sources
Safety Operating Guide
Personal protective equipment for handling 1-Iodo-4-(2-methoxyethyl)benzene
This guide outlines the rigorous safety, logistical, and operational protocols for handling 1-Iodo-4-(2-methoxyethyl)benzene . As a specialized aryl iodide intermediate, this compound presents specific risks related to halogen reactivity, potential sensitization, and environmental persistence.
This protocol is designed for Senior Researchers and Safety Officers requiring actionable, high-level technical guidance.
Part 1: Technical Hazard Analysis & Risk Assessment
Compound Classification: Functionalized Aryl Iodide / Alkyl Aryl Ether. Physical State: Likely a viscous liquid or low-melting solid (based on structural analogs like 1-iodo-4-(methoxymethyl)benzene). Reactivity Profile:
-
Light Sensitivity: The C–I bond is relatively weak (
65 kcal/mol). Exposure to UV/visible light can cause homolytic cleavage, releasing free iodine ( ) and radical species. -
Nucleophilicity/Electrophilicity: The iodine atom makes the ring susceptible to metal-catalyzed cross-coupling (Suzuki, Heck). The ether tail is generally stable but can form peroxides upon prolonged exposure to air/light.
GHS Hazard Classification (Conservative Read-Across):
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix moves beyond "standard" advice, tailoring gear to the specific permeation risks of organic iodides.
| Protection Zone | Recommended Equipment | Technical Justification |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient. Aryl iodides are severe lacrimators and irritants; vapor protection is critical. |
| Dermal (Hands) | Double-Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 8 mil) or Laminate (Silver Shield) | Iodinated organics can permeate standard latex rapidly. Double nitrile provides a "breakthrough buffer" of >480 mins. |
| Dermal (Body) | Lab Coat (100% Cotton or Nomex) + Chemical Apron | Synthetic blends can melt if a reaction exotherms. An apron prevents saturation of clothes during liquid transfer. |
| Respiratory | Fume Hood (Face Velocity: 100 fpm) | Mandatory. Do not handle on an open bench. If hood is unavailable, use a half-face respirator with OV/AG cartridges . |
Part 3: Operational Protocol (Step-by-Step)
Phase 1: Reception & Storage
-
Inspection: Upon receipt, inspect the bottle for yellow/brown discoloration. Clear/colorless indicates purity; yellowing indicates free iodine release (decomposition).
-
Stabilization:
-
Flush the headspace with Argon or Nitrogen immediately after opening.
-
Wrap the container in aluminum foil to block UV light.
-
Store at 2–8°C to retard C–I bond homolysis.
-
Phase 2: Active Handling (Weighing & Transfer)
-
The "Closed-System" Rule: Avoid open-air pouring. Use a syringe or cannula transfer for liquids to minimize vapor release.
-
Weighing:
-
Tare a septum-capped vial.
-
Add reagent inside the fume hood.
-
Cap immediately before moving to the balance (if balance is outside the hood).
-
-
Solvent Compatibility: Compatible with DCM, THF, and Toluene. Avoid acetone if strong bases are present in subsequent steps (aldol risks).
Phase 3: Reaction Setup (Cross-Coupling Context)
-
Degassing: Oxygen inhibits many Pd-catalyzed reactions where this reagent is used. Sparge solvents with inert gas before adding the aryl iodide to prevent oxidative homocoupling.
-
Quenching: Have a saturated solution of Sodium Thiosulfate (
) ready. This neutralizes any free iodine generated during the reaction or a spill.
Part 4: Emergency Response & Disposal
Spill Management Logic
If a spill occurs, immediate action is required to prevent staining and exposure.[2][6][7][8]
DOT Visualization: Spill Response Workflow
Figure 1: Decision logic for managing spills of iodinated organic intermediates.
Disposal Protocol
-
Segregation: Do NOT mix with acid waste (risk of
gas) or oxidizers (risk of gas). -
Labeling: Clearly mark as "Halogenated Organic Waste - Contains Aryl Iodide."
-
Treatment: Professional high-temperature incineration is the only approved disposal method to recover iodine and prevent groundwater contamination.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 1-iodo-4-(methoxymethyl)benzene (Structural Analog). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 1-Iodo-4-(methoxymethyl)benzene | C8H9IO | CID 13796873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. edvotek.com [edvotek.com]
- 7. nj.gov [nj.gov]
- 8. science.cleapss.org.uk [science.cleapss.org.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
